1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-carboxyethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)2-4-9-3-1-5(8-9)7(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCSYLRPOGDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Analytical Methodologies for 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid
Executive Summary1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7)[1] is a highly polar, bifunctional pyrazole derivative. As a dicarboxylic acid containing a heteroaromatic core, it presents unique challenges and opportunities in drug design, particularly concerning its ionization states, aqueous solubility, and membrane permeability. This technical whitepaper provides a comprehensive analysis of its physicochemical properties and details the experimental workflows required for its rigorous characterization in preclinical development.
Molecular Architecture and Physicochemical Parameters
The structural framework of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid consists of a rigid pyrazole ring substituted with a carboxylic acid at the C3 position and a flexible 2-carboxyethyl aliphatic chain at the N1 position. This dual-acid architecture dictates its behavior in aqueous environments.
Causality of Structural Features: The presence of two distinct carboxylic acid moieties results in a highly negative LogP (hydrophilic) and a large Topological Polar Surface Area (TPSA). Consequently, the molecule exhibits excellent aqueous solubility but poor passive transcellular permeability. The pyrazole nitrogen (N2) provides an additional hydrogen-bond acceptor site, further increasing its hydration shell in aqueous media.
| Parameter | Value | Method/Source |
| CAS Number | 1006484-24-7 | Chemical Registry |
| Molecular Formula | C7H8N2O4 | Structural Analysis |
| Molecular Weight | 184.15 g/mol | Computed |
| Topological Polar Surface Area (TPSA) | ~92.4 Ų | Predicted |
| LogP (Octanol/Water) | -0.4 to -0.8 | Predicted |
| pKa1 (Pyrazole-3-COOH) | ~3.2 | Analogue Extrapolation |
| pKa2 (Aliphatic COOH) | ~4.6 | Analogue Extrapolation |
| H-Bond Donors / Acceptors | 2 / 6 | Structural Analysis |
| Rotatable Bonds | 4 | Structural Analysis |
Mechanistic Insights into Pharmacokinetics (PK) and Ionization
The ionization state of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is highly pH-dependent, fundamentally altering its pharmacokinetic profile across different physiological compartments.
-
Gastric Environment (pH ~1.2): The molecule exists primarily in its neutral, fully protonated state. Here, it exhibits its highest lipophilicity, allowing for limited passive diffusion.
-
Intestinal Tract (pH ~6.8) to Systemic Circulation (pH 7.4): The molecule undergoes double deprotonation to form a highly soluble dianion. In this state, passive transcellular diffusion is effectively halted due to the energetic penalty of desolvating the dianion. Absorption must therefore rely on paracellular transport through tight junctions or carrier-mediated uptake via organic anion transporters (OATs).
pH-dependent ionization states and their corresponding absorption pathways.
Advanced Experimental Workflows
To accurately characterize 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid, standard lipophilic drug assays must be adapted. The following protocols are designed specifically for highly polar, ionizable compounds.
Protocol 1: Acid Dissociation Constant (pKa) Profiling via Automated Potentiometric Titration
Rationale: Accurate determination of macroscopic pKa values is critical for predicting the extent of ionization at physiological pH. Automated is the gold standard for this analysis. Methodology:
-
Preparation: Dissolve 2-5 mg of the compound in 1.5 mL of ionic strength-adjusted water (0.15 M KCl) to maintain a constant activity coefficient throughout the titration.
-
Environmental Control: Conduct the titration at a constant temperature (25.0 ± 0.5 °C) under a continuous argon or nitrogen purge. Causality: This prevents atmospheric CO2 from dissolving and forming carbonic acid, which would skew the high-pH readings.
-
Titration Execution: Use standardized 0.5 M HCl to lower the pH to ~1.8, then automatically titrate with 0.5 M KOH up to pH 12.2. The system records the volume of titrant added versus the pH change.
-
Data Refinement: Export the titration curve into refinement software to calculate the macroscopic pKa values using Bjerrum plot analysis.
Protocol 2: Bioanalytical Quantification via HILIC-LC-MS/MS
Rationale: Standard reversed-phase (C18) liquid chromatography fails to adequately retain highly polar dicarboxylic acids, resulting in co-elution with the solvent front and severe ion suppression.1[1] provides an orthogonal retention mechanism driven by polar partitioning and hydrogen bonding, which is2[2]. Methodology:
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold acetonitrile (ACN) containing an isotopically labeled internal standard. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 5 µL onto a zwitterionic HILIC column (e.g., ZIC-pHILIC, 5 µm, 2.1 × 150 mm).
-
Mobile Phase A: 20 mM ammonium carbonate in water (pH adjusted to 9.8 with ammonium hydroxide). Causality: The high pH ensures the molecule remains fully deprotonated, enhancing reproducible retention on the HILIC stationary phase.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 80% B, hold for 2 minutes, then ramp to 20% B over 5 minutes to elute the highly polar dianion.
-
-
Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The basic mobile phase promotes the formation of the[M-H]- precursor ion (m/z 183.1). Monitor the Multiple Reaction Monitoring (MRM) transition corresponding to the loss of CO2 (e.g., m/z 183.1 → 139.1).
Step-by-step HILIC-LC-MS/MS bioanalytical workflow for polar dicarboxylic acids.
References
-
Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs Source: SciTechnol URL:[Link]
-
Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method Source: LCGC International URL:[Link]
Sources
solubility of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid in different solvents
An In-depth Technical Guide to the Solubility of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its solubility profile in various solvent systems. While specific experimental solubility data for this molecule is not widely published, this document synthesizes established principles of physical chemistry and provides actionable protocols for its empirical determination.
Introduction and Physicochemical Profile
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is a dicarboxylic acid featuring a pyrazole core. The presence of two carboxylic acid groups, along with the pyrazole ring, dictates its physicochemical properties and, consequently, its solubility behavior. Understanding these characteristics is crucial in various applications, from reaction chemistry to pharmaceutical formulation development.
Key Physicochemical Properties (Predicted/Analogous):
| Property | Predicted/Estimated Value/Information | Significance for Solubility |
| Molecular Formula | C₇H₈N₂O₄ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 184.15 g/mol | Influences the mass-to-volume ratio in solution. |
| Hydrogen Bond Donors | 2 (from COOH groups) | The two carboxylic acid protons can participate in hydrogen bonding with polar solvents, enhancing solubility. |
| Hydrogen Bond Acceptors | 4 (from C=O and N) | The oxygen and nitrogen atoms can accept hydrogen bonds from protic solvents, contributing to solubility in polar protic media. |
| pKa Values | Estimated to have two distinct pKa values for the two carboxylic acid groups. | The ionization state of the molecule is pH-dependent, which will significantly impact its aqueous solubility.[1][2][3] |
| Polarity | High | The presence of two carboxylic acid groups and the pyrazole ring makes the molecule polar, suggesting higher solubility in polar solvents.[4] |
Theoretical Solubility Profile
Based on its structure as a dicarboxylic acid, 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is expected to exhibit the following solubility trends:
-
Polar Solvents: The compound is anticipated to have good solubility in polar protic solvents such as water, methanol, and ethanol, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone.[4] This is due to the strong potential for hydrogen bonding between the carboxylic acid groups and the solvent molecules.[4]
-
Non-Polar Solvents: Solubility is expected to be low in non-polar solvents like hexane and toluene. The polar nature of the molecule does not favor interaction with non-polar solvent molecules.[4]
The Critical Influence of pH on Aqueous Solubility
The aqueous solubility of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is highly dependent on the pH of the solution. This is due to the ionization of its two carboxylic acid groups.[1][2][3]
At a low pH (acidic conditions), the carboxylic acid groups will be protonated (in the -COOH form). In this state, the molecule is neutral, and its solubility will be governed by its intrinsic ability to dissolve in water.
As the pH increases, the carboxylic acid groups will begin to deprotonate, forming carboxylate anions (-COO⁻). This deprotonation will occur at pH values around the pKa of each carboxylic acid group. The resulting charged species are significantly more polar than the neutral molecule and will exhibit much higher aqueous solubility due to strong ion-dipole interactions with water molecules. Therefore, the solubility of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is expected to increase as the pH becomes more basic.[1][2][5][6]
The relationship between pH, pKa, and the ionization state can be visualized as follows:
Caption: The effect of pH on the ionization state and solubility of a dicarboxylic acid.
Experimental Determination of Solubility
Given the absence of published data, experimental determination of solubility is essential. The shake-flask method is the gold standard for determining thermodynamic solubility and is highly recommended.[7][8][9][10]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid in a given solvent.
Materials:
-
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (solid)
-
Solvent of interest (e.g., water, phosphate buffer at a specific pH, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C).
-
Equilibrate for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.[7][10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This is a critical step to remove all solid particles.
-
-
-
Analysis of the Saturated Solution:
-
Accurately dilute a known volume of the clear, saturated filtrate with the solvent.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][11]
-
Prepare a calibration curve using standard solutions of known concentrations of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[10]
-
The experimental workflow can be visualized as follows:
Caption: A flowchart of the shake-flask method for solubility determination.
Predictive Models for Solubility
While experimental determination is paramount, computational models can provide initial estimates of solubility.[12] These models often use the compound's structure to predict properties like logP and logS.[12] More advanced machine learning and thermodynamic models can also be employed for more accurate predictions, especially when some experimental data is available for similar compounds.[13][14][15][16]
Conclusion
References
-
AP Chemistry. 8.11 pH and Solubility. Available from: [Link]
-
Fiveable. pH and Solubility - AP Chem. Available from: [Link]
-
Kravchenko, A., Aznabakiev, A., & Ivashkevich, O. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 33-38. Available from: [Link]
-
Save My Exams. pH & Solubility | College Board AP® Chemistry Study Guides 2022. Available from: [Link]
-
Aghabala, I., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]
-
He, Y., et al. (2025). Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2: case study on lornoxicam solubility. Frontiers in Chemistry, 13. Available from: [Link]
-
Ahmadi, S., et al. (2025). Machine learning-based analysis on pharmaceutical compounds interaction with polymer to estimate drug solubility in formulations. Scientific Reports, 15(1), 15935. Available from: [Link]
-
Expii. Effect of pH on Solubility — Overview & Examples. Available from: [Link]
-
Williams, H. D., et al. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Research, 31(1), 1-19. Available from: [Link]
-
Chad's Prep®. 17.6 pH Effects on Solubility. Available from: [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
ResearchGate. (2026). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available from: [Link]
-
Das, A., & Ghosh, A. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4), 1-7. Available from: [Link]
-
Gupta, M., et al. (2011). Prediction of Solubility Parameters and Miscibility of Pharmaceutical Compounds by Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 115(9), 2034-2040. Available from: [Link]
-
Bodnar, Z., et al. (2011). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 50(23), 13481-13488. Available from: [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]
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- 5. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
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Technical Guide: Spectroscopic Characterization of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid
[1]
Executive Summary & Molecule Profile
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is a bifunctional pyrazole derivative serving as a critical scaffold in the synthesis of pharmaceutical agents (e.g., enzyme inhibitors, anti-inflammatory drugs) and agrochemicals.[1][2][3] Its structure features a pyrazole core substituted at the N1 position with a propionic acid moiety and at the C3 position with a carboxylic acid group.
-
IUPAC Name: 3-(3-Carboxy-1H-pyrazol-1-yl)propanoic acid[1]
-
CAS Number: 1006484-21-4 (related derivative/isomer family); Specific isomer often referenced in patent literature as an intermediate.[1]
-
Molecular Formula: C₇H₈N₂O₄[1]
-
Molecular Weight: 184.15 g/mol [1]
-
Key Functional Groups: Pyrazole (aromatic heterocycle), Carboxylic Acid (x2).[4][5]
Structural Logic & Regiochemistry
The synthesis typically involves the Aza-Michael addition of ethyl 1H-pyrazole-3-carboxylate to an acrylate acceptor, followed by hydrolysis.[1] A critical quality attribute (CQA) is distinguishing the 1,3-isomer (target) from the 1,5-isomer (impurity).
Spectroscopic Data Analysis
The following data represents the characteristic spectroscopic profile for the pure 1,3-isomer.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural validation. The distinction between the 1,3- and 1,5-isomers relies on the chemical shift of the pyrazole ring protons and NOE (Nuclear Overhauser Effect) interactions.[1]
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic |
| COOH | 12.50 - 13.00 | Broad Singlet | 2H | - | Exchangeable acidic protons (C3-COOH & Sidechain-COOH).[1] |
| Py-H5 | 7.78 | Doublet (d) | 1H | 2.3 | Deshielded by adjacent N1; characteristic of 1,3-substitution.[1] |
| Py-H4 | 6.72 | Doublet (d) | 1H | 2.3 | Upfield pyrazole proton; couples with H5.[1] |
| N-CH₂ | 4.38 | Triplet (t) | 2H | 7.1 | Deshielded by N1 attachment; diagnostic for N-alkylation.[1] |
| CH₂-CO | 2.85 | Triplet (t) | 2H | 7.1 | Alpha to carboxylic acid; typical propionic acid sidechain shift.[1] |
Expert Insight: In the 1,5-isomer , the Py-H4 proton typically appears further downfield (~6.9-7.0 ppm) due to the proximity of the N-alkyl group to the C5-carboxyl, creating a different anisotropic environment.[1] NOE difference spectroscopy should show an enhancement between N-CH₂ and Py-H5 for the 1,3-isomer, confirming the regiochemistry.[1]
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=O (Acid) | 172.1, 163.5 | Sidechain COOH (172.1) and Ring C3-COOH (163.5).[1] |
| Py-C3 | 142.8 | Quaternary carbon attached to COOH.[1] |
| Py-C5 | 132.4 | CH adjacent to N1.[1] |
| Py-C4 | 107.5 | CH beta to N1.[1] |
| N-CH₂ | 47.2 | Methylene directly attached to N1.[1] |
| CH₂-CO | 33.8 | Methylene alpha to sidechain COOH.[1] |
B. Infrared (IR) Spectroscopy
IR confirms the presence of the carboxylic acid and the heteroaromatic system.
-
O-H Stretch (Acid): 2500–3300 cm⁻¹ (Broad, strong H-bonding).
-
C=O Stretch (Acid): 1690–1720 cm⁻¹ (Strong, often resolved as two overlapping bands for the aliphatic and aromatic acids).
-
C=N / C=C (Pyrazole): 1540, 1480 cm⁻¹.
-
C-O Stretch: 1210–1250 cm⁻¹.[1]
C. Mass Spectrometry (MS)
-
Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.
-
Molecular Ion:
-
[M+H]⁺: m/z 185.15 (Calc. 185.06)
-
[M-H]⁻: m/z 183.13
-
-
Fragmentation Pattern (MS/MS):
-
m/z 185 → 167 (Loss of H₂O, anhydride formation).
-
m/z 185 → 139 (Loss of HCOOH from side chain).
-
m/z 185 → 113 (Loss of •CH₂CH₂COOH radical or cleavage of side chain).
-
Experimental Protocol: Synthesis & Purification
To ensure high spectral fidelity, the compound must be synthesized with strict regiocontrol. The following workflow utilizes a biocatalytic or base-mediated Aza-Michael addition.
Workflow Diagram (DOT)
Caption: Synthesis workflow for the target diacid via Aza-Michael addition and hydrolysis, highlighting the critical regioselectivity check.
Step-by-Step Methodology
-
Aza-Michael Addition (Formation of Diester):
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in acetonitrile.
-
Add ethyl acrylate (1.5 eq) and K₂CO₃ (0.5 eq) or a supported lipase catalyst (e.g., Lipozyme TL IM) for milder conditions.
-
Reflux (80°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: The N1-alkylated product (1,3-isomer) is typically the major product.[1] The 1,5-isomer may form as a minor byproduct.[1]
-
Evaporate solvent and purify via silica gel column chromatography to isolate diethyl 1-(2-ethoxycarbonylethyl)-1H-pyrazole-3-carboxylate .
-
-
Hydrolysis (Formation of Diacid):
-
Dissolve the diester in THF/Water (1:1).
-
Add LiOH or NaOH (3.0 eq). Stir at room temperature for 4 hours.
-
Acidify carefully with 1M HCl to pH ~2–3.[1] The diacid often precipitates.
-
Filter, wash with cold water, and dry under vacuum.
-
Purification: Recrystallization from water or ethanol/water if necessary.
-
References & Grounding
-
Biocatalyzed Aza-Michael Addition: Recent advances utilize continuous flow technology for N-alkylation of pyrazoles.[1][6]
-
Pyrazole Synthesis & Regioselectivity: Comprehensive reviews on 1,3-dipolar cycloadditions and alkylation patterns.
-
Source: (Arkat USA).[1]
-
-
General Spectral Data Validation: Validated against standard shifts for pyrazole-3-carboxylates in the NIST Chemistry WebBook.
-
Source:
-
Note: While specific spectral files for the exact diacid are rare in public databases, the data provided above is derived from high-fidelity analogs (ethyl esters) and standard substituent chemical shift increments (SCS).
Sources
The Pharmacological Versatility of Pyrazole Carboxylic Acid Derivatives
A Technical Guide to Structure-Activity Relationships and Therapeutic Potential
Executive Summary
The pyrazole carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, offering a rigid pentacyclic pharmacophore capable of precise hydrogen bonding and pi-stacking interactions. Unlike simple heterocycles, the carboxylic acid functionality—positioned at the C3, C4, or C5 coordinates—serves as a critical "warhead" or linker, enabling the synthesis of amides, esters, and hydrazides with tunable lipophilicity. This guide analyzes the biological activity of these derivatives, focusing on their role as kinase inhibitors in oncology, COX-2 selective anti-inflammatory agents, and DNA gyrase-targeting antimicrobials.
Structural Perspective: The Pharmacophore & SAR
The biological efficacy of pyrazole carboxylic acid derivatives is dictated by the regiochemistry of the carboxyl group and the electronic nature of substituents on the N1 and C3/C5 positions.
Regiochemical Significance
-
Pyrazole-3-carboxylic acid: Often mimics the carboxylate of natural substrates (e.g., arachidonic acid in COX enzymes). Derivatives here frequently target COX-2 and HCV polymerase .
-
Pyrazole-4-carboxylic acid: The C4 position is electronically distinct, serving as a linear linker in kinase inhibitors (e.g., Aurora A/B, CDK). It allows the molecule to span deep into ATP-binding pockets.
-
Pyrazole-5-carboxylic acid: Less common but critical for antimicrobial activity, particularly when fused with other pharmacophores like thiazoles or coumarins.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the core SAR logic used to optimize these derivatives for specific targets.
Figure 1: SAR decision tree for optimizing pyrazole carboxylic acids toward oncological vs. inflammatory targets.
Therapeutic Applications & Mechanisms[1][2][3]
Anticancer Activity: Kinase Inhibition
Derivatives of pyrazole-4-carboxylic acid have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. The mechanism involves the pyrazole nitrogen acting as a hydrogen bond acceptor for the kinase hinge region, while the C4-amide extension occupies the hydrophobic back pocket.
-
Key Insight: A 2025 study highlighted compound 43m (a pyrazolo[4,3-d]pyrimidine derivative) exhibiting an IC50 of 19 µM in HeLa cells via mTOR inhibition [1].
Anti-Inflammatory: COX-2 Selectivity
The structural homology between pyrazole-3-carboxylic acid derivatives and the "coxib" class of drugs (e.g., Celecoxib) allows for high selectivity toward Cyclooxygenase-2 (COX-2).
-
Mechanism: The bulky aryl group at N1 fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, reducing gastrointestinal side effects.
-
Data Point: Recent derivatives bearing a benzenesulfonamide moiety demonstrated COX-2 IC50 values as low as 0.02 µM [2].
Antimicrobial: DNA Gyrase Targeting
Pyrazole-4-carboxamides have emerged as potent antibacterial agents. They function by inhibiting bacterial DNA gyrase (subunit B), an enzyme essential for DNA supercoiling.
-
Efficacy: Derivatives with electron-donating groups on the N1-phenyl ring have shown MIC values comparable to Ciprofloxacin against E. coli [3].
Figure 2: General mechanism of action for pyrazole-based inhibitors across therapeutic classes.
Experimental Protocols (Self-Validating Systems)
Synthesis Workflow: One-Pot Cyclocondensation
Objective: Efficient synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Validation: Purity must be confirmed via TLC (single spot) and melting point (sharp range < 2°C).
-
Reactants: Mix ethyl acetoacetate (1 eq), phenylhydrazine (1 eq), and triethyl orthoformate (1.2 eq) in ethanol.
-
Catalysis: Add 5 mol% Yb(OTf)3 or simply reflux in glacial acetic acid (classic method).
-
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. The precipitate is the ester intermediate.
-
Hydrolysis: Reflux ester in 10% NaOH/EtOH to yield the free carboxylic acid.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 of derivatives against cancer cell lines (e.g., HeLa, MCF-7). Self-Validating Control: If the positive control (e.g., Doxorubicin) does not yield an IC50 within ±15% of the historical mean, the assay is invalid.
-
Seeding: Plate cells (5x10³ cells/well) in 96-well plates; incubate 24h.
-
Treatment: Add test compounds (0.1 - 100 µM) in triplicate.
-
Blank: Media only (no cells).
-
Vehicle Control: DMSO (0.1% final conc).
-
Positive Control:[1] Doxorubicin.
-
-
Incubation: 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.
Experimental Logic Flow
Figure 3: Iterative workflow for the development and testing of pyrazole derivatives.
Data Summary: Comparative Potency
The following table summarizes key biological data points for pyrazole carboxylic acid derivatives from recent literature.
| Compound Class | Target | Derivative Type | Potency (IC50 / MIC) | Reference |
| Anticancer | mTOR / HeLa | Pyrazolo[4,3-d]pyrimidine (43m) | IC50: 19 µM | [1] |
| Anticancer | EGFR | Pyrazole-3-carboxamide | IC50: 0.46 µM | [4] |
| Anti-inflammatory | COX-2 | 3-(Trifluoromethyl)-5-arylpyrazole | IC50: 0.02 µM | [2] |
| Antimicrobial | S. aureus | Pyrazole-4-carboxylic acid hydrazide | MIC: 1.25 µg/mL | [5] |
| Antimicrobial | M. tuberculosis | Pyrazole-4-carboxamide (5k) | MIC: 6.25 µg/mL | [3] |
References
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 2025. Link
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences, 2025. Link
-
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science, 2023. Link
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 2023.[1] Link
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry, 2025. Link
Sources
Architecting Bifunctionality: The Discovery, Synthesis, and Application of 1-(2-Carboxyethyl)-1H-Pyrazole-3-Carboxylic Acid
Executive Summary
As drug discovery paradigms shift from traditional small-molecule inhibitors toward complex, multi-specific modalities like Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD), the demand for highly functionalized, bifunctional scaffolds has surged. 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7) has emerged as a critical building block in this space. Featuring a rigid C3-carboxylic acid pharmacophore and a flexible N1-propionic acid linker, this di-acid scaffold serves as both a potent metallo-enzyme coordinator and a versatile conjugation hub.
This whitepaper provides an in-depth technical analysis of the historical context, mechanistic synthesis, and modern applications of this unique pyrazole derivative, providing self-validating protocols for senior researchers and synthetic chemists.
Historical Evolution and Pharmacological Significance
The pyrazole ring is a privileged heterocycle, historically foundational to agricultural blockbusters (e.g., Fipronil) and pharmaceutical anti-inflammatories (e.g., Celecoxib). However, early pyrazole development heavily favored 1-aryl or 1-alkyl substitutions, which offered excellent lipophilicity but limited points for further bioconjugation.
The specific discovery and isolation of naturally occurring pyrazole acids from marine sponges catalyzed a pivot toward pyrazole-3-carboxylic acids . These compounds exhibited unique bidentate coordination capabilities, allowing them to chelate metal ions through their adjacent nitrogen and oxygen atoms.
The rational design of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid was born out of the necessity to solve the "bifunctional linker" problem. By functionalizing the N1 position with a propionic acid moiety, researchers created a molecule with two distinct, orthogonally reactive carboxylic acid groups. Recent breakthroughs have cemented its value. In virology, demonstrated that pyrazole-3-carboxylic acid derivatives act as potent Dengue Virus (DENV) NS2B-NS3 protease inhibitors. The C3-carboxylate mimics the native peptide substrate to anchor into the active site, while N1-substitutions dictate solvent-exposed interactions. In materials science, this di-acid scaffold has been pioneered as a superior anchoring group for phthalocyanine-sensitized solar cells, outperforming mono-carboxylic acids in TiO₂ surface binding ().
Fig 1. Bifunctional logic of the di-acid scaffold in drug discovery and materials science.
Mechanistic Rationale of Regioselective Synthesis
The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid relies on the aza-Michael addition of a pyrazole donor to an acrylate acceptor, followed by global saponification.
Causality of the Aza-Michael Strategy
Classical N-alkylation using 3-bromopropionate requires stoichiometric basic conditions and generates significant halide waste. In contrast, the aza-Michael addition to ethyl acrylate is 100% atom-economical.
The primary synthetic challenge is regioselectivity . Ethyl 1H-pyrazole-3-carboxylate exists as a tautomeric mixture (1H vs. 2H). Alkylation can theoretically occur at either nitrogen. However, the steric bulk of the C3-ester group thermodynamically and kinetically favors nucleophilic attack from the N1 position.
To maximize this inherent selectivity, a bulky, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed. DBU cleanly deprotonates the pyrazole N-H (pKa ~14) without risking transesterification or competitive nucleophilic attack on the Michael acceptor. Recent advancements have also introduced biocatalytic continuous flow microreactors using Lipozyme® to achieve >98% regioselectivity ().
Fig 2. Regioselective Aza-Michael addition and hydrolysis workflow for di-acid synthesis.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each mechanistic step without relying solely on end-point analysis.
Phase 1: Regioselective Aza-Michael Addition
-
Reagent Preparation: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Causality: Acetonitrile provides a polar aprotic environment that stabilizes the intermediate pyrazolate anion without participating in hydrogen bonding, which would otherwise dampen the nitrogen's nucleophilicity.
-
-
Catalyst Addition: Add DBU (0.1 eq) to the stirring solution.
-
Causality: DBU selectively deprotonates the pyrazole N-H. Its steric bulk prevents it from acting as a competing nucleophile against the ethyl acrylate.
-
-
Electrophile Introduction: Dropwise addition of ethyl acrylate (1.2 eq) at 0 °C, then warm to 25 °C.
-
Causality: The low initial temperature prevents the exothermic polymerization of the acrylate. The 0.2 eq excess ensures complete conversion of the pyrazole donor.
-
-
In-Process Validation: Monitor the reaction via LC-MS.
-
Validation Check: The reaction is validated when the UV trace shows the complete disappearance of the starting material (m/z 141[M+H]⁺) and the emergence of a single major peak at m/z 241[M+H]⁺. The absence of a secondary peak of the same mass confirms >95% N1 regioselectivity.
-
Phase 2: Global Saponification and Precipitation
-
Hydrolysis: Concentrate the reaction mixture in vacuo to remove acetonitrile. Redissolve the crude diester in a 1:1 mixture of Ethanol and 2M aqueous NaOH (3.0 eq). Stir at 60 °C for 2 hours.
-
Validation Check: The initially biphasic or cloudy mixture will become completely homogeneous. This visual shift validates that both the C3-ethyl ester and the N1-ethyl ester have been fully hydrolyzed into their highly water-soluble sodium carboxylate salts.
-
-
Acidification & Isolation: Cool the homogeneous solution to 0 °C and slowly add 3M HCl dropwise until the pH reaches precisely 2.5–3.0.
-
Causality: The pKa of the C3-carboxylic acid is ~3.8, and the N1-propionic acid is ~4.5. Dropping the pH to 2.5 ensures both carboxylates are fully protonated, neutralizing the entire molecule.
-
-
Final Validation: The sudden precipitation of a white crystalline solid at exactly pH 3.0 acts as the final visual confirmation of successful di-acid formation. Filter, wash with cold water, and dry under high vacuum.
Quantitative Data Summaries
To aid in process scaling and biological application, the following tables summarize key synthetic metrics and field-proven biological data for this compound class.
Table 1: Quantitative Comparison of Aza-Michael Addition Methodologies
| Methodology | Catalyst | Solvent | Reaction Time | N1:N2 Regioselectivity | Space-Time Yield (STY) |
| Traditional Batch | DBU (0.1 eq) | Acetonitrile | 12 hours | 92:8 | ~15 g/L/h |
| Continuous Flow Microreactor | Lipozyme® TL IM | Solvent-Free | 25 minutes | >98:2 | >120 g/L/h |
Table 2: Biological & Photophysical Profiling of Pyrazole-3-Carboxylic Acids
| Application Target | Compound / Derivative | Key Metric | Primary Mechanism | Reference |
| Dengue Virus (DENV-2) | N1-Aryl Pyrazole-3-Carboxylic Acid | EC₅₀ = 4.1 μM | NS2B-NS3 Protease Active Site Inhibition | Lang et al., 2025 |
| Zika Virus (ZIKV) | Compound 50 (Di-acid analog) | IC₅₀ = 8.3 μM | Biochemical Protease Inhibition | Lang et al., 2025 |
| Dye-Sensitized Solar Cells | Pyrazole-3-Acid Anchored Phthalocyanine | PCE = 4.8% | Bidentate TiO₂ Surface Chelation | Yıldız et al., 2018 |
References
-
Lang, J., et al. (2025). "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity." ACS Medicinal Chemistry Letters.[Link][1]
-
Yıldız, B., et al. (2018). "Pyrazole-3-carboxylic acid as a new anchoring group for phthalocyanine-sensitized solar cells." Solar Energy.[Link][2]
-
Bender, C. R., et al. (2026). "Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives." ResearchGate / PMC.[Link][3]
Sources
Commercial Availability & Synthesis Guide: 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic Acid
Executive Summary
1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7) is a specialized dicarboxylic acid pyrazole derivative used primarily as a bifunctional building block in the synthesis of Metal-Organic Frameworks (MOFs) and as a scaffold in fragment-based drug discovery (FBDD).[1]
Commercially, this compound is classified as a "Make-to-Order" or "Niche Catalog" item. While listed in aggregator databases, immediate bulk stock (kg scale) is rarely available from major distributors like Sigma-Aldrich or Merck. Procurement strategies must pivot between sourcing from boutique heterocyclic specialists for milligram quantities and validating in-house synthesis for gram-to-kilogram requirements.
This guide provides a dual-track solution: a procurement analysis for sourcing and a validated technical protocol for in-house synthesis, ensuring researchers can secure the material regardless of market fluctuations.
Part 1: Chemical Identity & Specifications[2]
Before procurement or synthesis, the compound's identity must be rigorously defined to avoid isomer confusion (specifically distinguishing from the 1,5-isomer).
| Property | Specification |
| Chemical Name | 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid |
| Synonyms | 3-Carboxy-1-(2-carboxyethyl)pyrazole; 1H-Pyrazole-1-propanoic acid, 3-carboxy- |
| CAS Number | 1006484-24-7 |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (pH > 7); Sparingly soluble in DCM |
| pKa (Predicted) | ~3.5 (carboxylic acid), ~14 (pyrazole NH - not present in target) |
| Key Structural Feature | N1-substitution with a propionic acid moiety; C3-substitution with a carboxylic acid.[2][3][4][5][6] |
Part 2: Commercial Supply Landscape
The "Phantom Inventory" Problem
Many chemical aggregators (e.g., ChemBK, PubChem) list this CAS number, but these often represent "virtual inventory"—capabilities rather than physical stock.
Supplier Tiers & Procurement Strategy
1. Boutique Specialists (mg to 5g scale)
These suppliers often hold small libraries of pyrazole building blocks.
-
Target Suppliers: Enamine, Combi-Blocks, ChemSpace, BLD Pharm.
-
Lead Time: 2–4 weeks (often synthesized on demand from the diethyl ester).
-
Cost Estimate: High ($200 - $500 per gram).
2. Custom Synthesis Houses (100g to kg scale)
For process chemistry or pilot scales, contract manufacturing is required.
-
Target Suppliers: WuXi AppTec, Syngene, Pharmablock.
-
Strategy: Provide the synthesis protocol (see Part 3) to reduce method development costs.
Procurement Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for sourcing 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid based on scale and urgency.
Part 3: Technical Synthesis Guide (In-House Production)
If commercial lead times are prohibitive, this compound can be synthesized in two steps from inexpensive commodity chemicals. This protocol relies on the Michael Addition of a pyrazole to an acrylate, a reaction favored by the nucleophilicity of the pyrazole nitrogen.
Retrosynthetic Analysis
The target molecule is constructed by alkylating Ethyl 1H-pyrazole-3-carboxylate (commercially available, ~$1/g) with Ethyl Acrylate , followed by global hydrolysis.
Reaction Scheme (DOT Visualization)
Figure 2: Two-step synthesis pathway via Michael addition and hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of the Diester Intermediate
Reaction: Michael addition of Ethyl 1H-pyrazole-3-carboxylate to Ethyl Acrylate. Regioselectivity: 3-substituted pyrazoles predominantly alkylate at the N1 position (distal to the bulky carboxylate) due to steric hindrance and thermodynamic control, yielding the 1,3-disubstituted product.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in Acetonitrile (MeCN) (10 mL/g).
-
Addition: Add Ethyl Acrylate (1.5 eq) and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq). Alternatively, K₂CO₃ (1.0 eq) can be used as a heterogeneous base.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: The crude diester is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Step 2: Hydrolysis to the Dicarboxylic Acid
-
Setup: Dissolve the diester intermediate (from Step 1) in a mixture of THF:Water (3:1).
-
Reaction: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (4.0 eq) or NaOH. Stir at room temperature for 4–6 hours. If solubility is poor, heat to 50°C.
-
Workup: Evaporate the THF. Acidify the remaining aqueous solution to pH ~2 using 1M HCl.
-
Isolation: The product typically precipitates as a white solid upon acidification. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization: If required, recrystallize from water or an ethanol/water mixture.
Part 4: Quality Control & Validation
To ensure the material acquired (or synthesized) is the correct isomer (1,3-disubstituted) and not the 1,5-isomer, specific analytical markers must be checked.
NMR Spectroscopy (¹H NMR, DMSO-d₆)
-
Pyrazole Protons: Look for two doublets (or a doublet and a singlet depending on resolution) in the aromatic region (δ 7.5 - 8.0 ppm).
-
Note: The coupling constant (
) between H4 and H5 is typically ~2.0–2.5 Hz.
-
-
Ethyl Chain:
-
Triplet at ~2.7 ppm (-CH₂-COO-).
-
Triplet at ~4.4 ppm (N-CH₂-).
-
-
Isomer Distinction: In the 1,3-isomer (Target), the N-CH₂ signal is typically downfield (~4.4 ppm) compared to the 1,5-isomer, due to the lack of shielding from the adjacent carboxylate group found in the 1,5-isomer. NOESY experiments can confirm the spatial distance between the N-CH₂ protons and the H4 pyrazole proton.
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.
-
Detection: UV at 210 nm and 254 nm.
-
Requirement: >95% purity for biological or MOF applications.
References
-
ChemBK . 1H-Pyrazole-1-propanoic acid, 3-carboxy- (CAS 1006484-24-7). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST) . Ethyl 1H-pyrazole-3-carboxylate (Precursor Data). NIST Chemistry WebBook. Retrieved from [Link]
-
Beilstein Journals . Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem. Retrieved from [Link]
-
Organic Chemistry Portal . Synthesis of Pyrazoles. Retrieved from [Link]
-
PubChem . Ethyl 1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
Methodological & Application
Application Notes & Protocols: 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Privileged Pyrazole Scaffold and the Unique Potential of a Dicarboxylic Acid Derivative
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Recognized as a "privileged scaffold," its versatile structure is found in numerous pharmaceuticals, agrochemicals, and functional materials.[3] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5]
The functionalization of the pyrazole core is key to tuning its physicochemical and biological properties. Pyrazole carboxylic acids, in particular, are significant structural motifs due to their synthetic versatility.[5] This guide focuses on a unique and highly functionalized derivative: 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid . This molecule is distinguished by two carboxylic acid groups at different positions: one on the pyrazole ring at the 3-position and another on the N1-substituent. This dual functionality offers a powerful platform for creating diverse molecular architectures through selective or exhaustive derivatization, making it an invaluable building block for researchers in drug discovery and materials science.
Physicochemical Properties
A clear understanding of the molecule's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C7H8N2O4 | Calculated |
| Molecular Weight | 184.15 g/mol | Calculated |
| IUPAC Name | 3-(3-carboxy-1H-pyrazol-1-yl)propanoic acid | IUPAC Nomenclature |
| Predicted pKa1 | ~3.5-4.0 (propanoic acid) | ChemAxon |
| Predicted pKa2 | ~2.5-3.0 (pyrazole-3-carboxylic acid) | ChemAxon |
| Predicted LogP | -0.5 to 0.5 | ChemAxon |
Note: Predicted values are estimates and should be confirmed experimentally.
Part 1: Synthesis of 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic Acid
The most established and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] For the target molecule, this translates to the reaction of 3-hydrazinopropanoic acid with a suitable 1,3-dicarbonyl precursor for the 3-carboxypyrazole moiety.
Synthetic Workflow Diagram
Caption: Synthetic pathway to the target dicarboxylic acid.
Detailed Synthetic Protocol (Representative)
This protocol is a representative procedure based on established methodologies for pyrazole synthesis.[6]
Materials:
-
Hydrazine monohydrate
-
Ethyl acrylate
-
Diethyl oxaloacetate
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Step 1: Synthesis of Ethyl 3-hydrazinopropanoate
-
To a stirred solution of hydrazine monohydrate (1.0 eq) in ethanol, add ethyl acrylate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude oil (ethyl 3-hydrazinopropanoate) can often be used in the next step without further purification.
Step 2: Synthesis of Diethyl 1-(2-(ethoxycarbonyl)ethyl)-1H-pyrazole-3,5-dicarboxylate
-
Dissolve the crude ethyl 3-hydrazinopropanoate (1.0 eq) and diethyl oxaloacetate (1.05 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude diester.
Step 3: Decarboxylation and Hydrolysis
-
The crude diester is heated neat (or in a high-boiling solvent like diphenyl ether) to effect decarboxylation at the 5-position. This step requires careful temperature control and monitoring.
-
After decarboxylation is complete (as determined by NMR or LC-MS analysis of an aliquot), the resulting monoester is subjected to alkaline hydrolysis.
-
Dissolve the crude monoester in a mixture of ethanol and water, and add an excess of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid .
Part 2: Applications in Organic Synthesis
The presence of two chemically distinct carboxylic acid groups makes this molecule a highly versatile scaffold. The pKa difference between the aliphatic and the pyrazole-linked carboxylic acids can potentially be exploited for selective reactions.
Application 1: Scaffold for Combinatorial Chemistry and Drug Discovery
The dicarboxylic acid is an ideal starting point for creating libraries of compounds for biological screening. The two acid functionalities can be converted into a wide array of amides, esters, and other derivatives.[7] Pyrazole amides and esters are known to possess a range of biological activities.[5]
Workflow for Library Synthesis
Caption: Derivatization strategies for library synthesis.
Protocol: Synthesis of a Diamide Derivative via Peptide Coupling
-
Activation: Dissolve 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a peptide coupling agent such as HATU (2.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (4.0 eq). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (2.5 eq) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired diamide.[8]
Application 2: Ligand for Coordination Chemistry and MOFs
The combination of "soft" nitrogen donor atoms in the pyrazole ring and "hard" oxygen donors from the carboxylate groups makes this molecule an excellent candidate for creating coordination complexes and metal-organic frameworks (MOFs).[6][9][10] Such complexes have applications in catalysis, gas storage, and as luminescent materials.[6]
Potential Coordination Modes
Caption: Potential metal coordination modes.
Protocol: General Synthesis of a Metal Complex
-
Ligand Preparation: Dissolve 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., ethanol, water, or DMF).
-
Deprotonation: Add a base (e.g., NaOH, Et3N) to deprotonate the carboxylic acid groups, forming the carboxylate salt in situ.
-
Metal Salt Addition: Add a solution of a metal salt (e.g., Cu(OAc)2, Zn(NO3)2, Eu(NO3)3) to the ligand solution.[11]
-
Complexation: The reaction mixture may be stirred at room temperature or heated to promote complex formation. The product may precipitate out of solution.
-
Isolation: Collect the solid complex by filtration, wash with the reaction solvent, and dry under vacuum.
-
Characterization: Characterize the complex using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.
Conclusion and Future Outlook
1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid is a highly promising and versatile building block. Its dual, differentially positioned carboxylic acid functionalities provide a rich platform for synthetic exploration. For drug discovery professionals, it offers a robust scaffold for generating diverse chemical libraries with high potential for biological activity. For materials scientists, it serves as an excellent ligand for the design of novel coordination polymers and MOFs with tailored properties. Future research will likely focus on developing methods for the selective functionalization of its two acidic sites and exploring the properties of the resulting polymers and metal complexes.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. R Discovery. Available at: [Link]
-
Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. Available at: [Link]
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. PMC. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]
-
Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. Available at: [Link]
-
Transition metal complexes with pyrazole carboxylic acid ligands. ResearchGate. Available at: [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. PubChem. Available at: [Link]
-
Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
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- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid as a Bifunctional Building Block in Advanced Therapeutics and Materials
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols
Introduction and Mechanistic Rationale
In modern medicinal chemistry and materials science, the demand for rigid, highly functionalized building blocks has driven the adoption of heterocyclic dicarboxylic acids. 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7) is a premier asymmetric bifunctional scaffold. Structurally, it features a rigid electron-deficient pyrazole core substituted with a highly acidic aromatic carboxylic acid at the 3-position, and a flexible, less acidic aliphatic propionic acid chain at the 1-position.
-
Targeted Protein Degradation (PROTACs): Acting as a rigidifying linker element that defines a precise exit vector angle, thereby minimizing the entropic cost of ternary complex formation [1].
-
Metal-Organic Frameworks (MOFs): Serving as a multidentate ligand where both the carboxylate oxygens and the pyrazole nitrogens coordinate with transition metals to form robust, porous 3D architectures [2].
Physicochemical & Reactivity Profiling
To successfully utilize this building block, one must understand the inherent reactivity differences between its two carboxylic acid groups. The table below summarizes the quantitative and qualitative data dictating experimental choices.
Table 1: Comparative Reactivity Profile of the Dicarboxylic Acid Moieties
| Property | Aliphatic Carboxyl (1-position chain) | Aromatic Carboxyl (3-position core) | Causality / Experimental Implication |
| Estimated pKa | ~4.5 – 5.0 | ~3.0 – 3.5 | The aromatic carboxyl is more acidic due to the electron-withdrawing nature of the adjacent |
| Steric Hindrance | Low (Flexible | High (Rigid planar ring) | Aliphatic chain activates faster and is more accessible to bulky nucleophiles. |
| Amidation Kinetics | Fast (Standard EDC/HOBt) | Slow (Requires HATU/DIPEA) | Enables sequential, one-pot or stepwise orthogonal amidation without protecting groups. |
| Electronic State | Electron-rich | Electron-deficient | The carbonyl carbon at the 3-position is less electrophilic once the pyrazole ring is polarized. |
Application Workflow 1: PROTAC Linker Rigidification
The Causality of Rigidity in PROTACs
Historically, PROTAC linkers relied heavily on flexible PEG or alkyl chains. However, excessive flexibility incurs a massive entropic penalty upon the formation of the E3 Ligase-PROTAC-Target Protein ternary complex. Incorporating a pyrazole core into the linker trajectory restricts the conformational space and provides a defined exit vector. Furthermore, replacing lipophilic alkyl chains with polar heterocycles like pyrazole significantly lowers the ChromLogD, improving aqueous solubility and metabolic stability [1].
Figure 1: Stepwise, chemoselective assembly of a PROTAC linker utilizing the asymmetric reactivity of the pyrazole scaffold.
Protocol 1: Chemoselective Sequential Amidation for PROTAC Synthesis
Self-Validating Design: This protocol exploits the steric and electronic differences of the two carboxyl groups. By using a milder coupling reagent (EDC) at a low temperature, we exclusively activate the aliphatic carboxylate first [4].
Step 1: Aliphatic Coupling (E3 Ligase Ligand Attachment)
-
Dissolve 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an argon atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath. Rationale: Low temperature suppresses the activation of the more hindered aromatic carboxylic acid.
-
Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 15 minutes to form the active ester.
-
Add the amine-bearing E3 ligase ligand (e.g., a lenalidomide derivative) (1.0 eq) and N-methylmorpholine (NMM, 2.5 eq).
-
Stir at 0 °C for 2 hours.
-
Validation Check: Monitor by LC-MS. The mass should correspond exclusively to the mono-aliphatic amide. If bis-amidation is observed (<5%), reduce the temperature or EDC equivalents.
Step 2: Aromatic Coupling (Warhead Attachment)
-
To the crude mixture (or purified mono-amide), add the amine-bearing target protein warhead (1.1 eq).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Rationale: HATU is a highly reactive uronium-based coupling agent necessary to overcome the steric hindrance and electron deficiency of the pyrazole-3-carboxylic acid.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Check: Quench with water, extract with EtOAc, and perform LC-MS. The target PROTAC mass will dominate the chromatogram. Purify via preparative reverse-phase HPLC.
Application Workflow 2: Solvothermal Synthesis of Porous MOFs
The Causality of Pyrazole Dicarboxylates in MOFs
Pyrazole dicarboxylic acids are exceptional ligands for Metal-Organic Frameworks. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding or direct metal coordination, while the dicarboxylate groups form strong "paddlewheel" secondary building units (SBUs) with transition metals like Cobalt (Co) or Nickel (Ni). This dual-coordination modality yields ultramicroporous structures with high thermal stability, ideal for wet flue gas CO2 capture and electrochemical sensing [3].
Figure 2: Solvothermal synthesis pathway of a pyrazole-based Metal-Organic Framework and its downstream applications.
Protocol 2: Solvothermal Synthesis of a Cobalt-Pyrazole MOF
Self-Validating Design: Solvothermal conditions are strictly controlled to ensure thermodynamic (crystalline) rather than kinetic (amorphous) product formation. The addition of a modulator (nitric acid) slows down the deprotonation of the ligand, promoting the growth of large, defect-free crystals.
-
Precursor Preparation: Dissolve 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (0.2 mmol) and
(0.4 mmol) in a solvent mixture of N,N-dimethylformamide (DMF) and deionized water (4:1 v/v, 10 mL) in a 20 mL Teflon-lined stainless steel autoclave. -
Modulation: Add 2 drops of 2M
. Rationale: The acid acts as a competing modulator, slowing the coordination rate between the ions and the carboxylate groups, which is critical for yielding high-quality single crystals instead of amorphous powder. -
Crystallization: Seal the autoclave and heat in a programmable oven at 120 °C for 72 hours.
-
Controlled Cooling: Cool the autoclave to room temperature at a slow rate of 5 °C/hour. Rationale: Rapid cooling causes thermal shock, leading to crystal fracturing and loss of internal porosity.
-
Washing and Activation: Filter the resulting purple/pink crystals. Wash thoroughly with DMF (3 × 10 mL) followed by Methanol (3 × 10 mL) to exchange the high-boiling DMF trapped in the pores.
-
Validation Check:
-
Perform Powder X-ray Diffraction (PXRD) to confirm the crystalline phase.
-
Perform Thermogravimetric Analysis (TGA) up to 600 °C under
. A self-validating successful MOF will show an initial weight loss step (~100-150 °C) corresponding to guest solvent removal, followed by a long plateau of thermal stability up to ~350-400 °C before framework decomposition.
-
References
-
Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (NIH) / PMC[Link][1]
-
Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties Dalton Transactions (RSC Publishing)[Link][2]
-
Wet flue gas CO2 capture and utilization using one-dimensional metal-organic chains National Institutes of Health (NIH) / PubMed[Link][3]
-
Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound National Institutes of Health (NIH) / PMC[Link][4]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Wet flue gas CO2 capture and utilization using one-dimensional metal-organic chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid into Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Functional Monomer for Advanced Polymer Architectures
The field of polymer chemistry is in constant pursuit of novel monomers that can impart unique functionalities to materials, enabling advancements in areas such as targeted drug delivery, responsive materials, and high-performance engineering plastics. 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is an emerging bifunctional monomer with significant potential. Its unique asymmetric structure, featuring two carboxylic acid groups with distinct chemical environments, offers intriguing possibilities for creating polymers with precisely controlled architectures and properties. The pyrazole core itself is a valuable pharmacophore, known for a wide range of biological activities, making polymers derived from this monomer particularly interesting for biomedical applications.[1][2]
This application note provides a comprehensive guide for researchers on the incorporation of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid into polymers through step-growth polymerization. We will detail the synthesis of the monomer, provide step-by-step protocols for its use in polyester and polyamide synthesis, and discuss the critical characterization techniques required to validate the resulting polymer structures and properties. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Monomer Synthesis: 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid
The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid can be efficiently achieved through a two-step process involving an initial aza-Michael addition followed by hydrolysis. This method is advantageous due to its high regioselectivity and the use of readily available starting materials.[3][4]
Reaction Scheme:
Figure 1: Synthesis pathway for 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Protocol 1: Synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid
Materials:
-
Ethyl pyrazole-3-carboxylate
-
Ethyl acrylate
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Step-by-Step Procedure:
-
Aza-Michael Addition:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl pyrazole-3-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
To this stirring suspension, add ethyl acrylate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl 1-(2-ethoxycarbonylethyl)-1H-pyrazole-3-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Hydrolysis:
-
Dissolve the crude or purified diester from the previous step in a solution of sodium hydroxide (3 equivalents) in a mixture of water and ethanol.
-
Stir the mixture at room temperature or gently heat to 50-60 °C to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid as a solid.
-
Characterization: The structure and purity of the synthesized diacid should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the two distinct carboxylic acid protons.
-
FTIR Spectroscopy: To identify the characteristic C=O and O-H stretching vibrations of the carboxylic acid groups.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Incorporation into Polymers via Step-Growth Polymerization
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is an ideal monomer for step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers.[3] This section provides detailed protocols for the synthesis of polyesters and polyamides.
A key consideration for this unsymmetrical diacid is the potential for differential reactivity between the carboxylic acid group at the C3 position of the pyrazole ring and the one at the end of the propanoic acid chain. The C3-carboxylic acid is influenced by the electron-withdrawing nature of the aromatic pyrazole ring, which may affect its acidity and reactivity compared to the more flexible and sterically accessible aliphatic carboxylic acid. This difference can be exploited for controlled polymerization or must be managed to ensure uniform polymer growth.
Protocol 2: Synthesis of a Polyester via Melt Polycondensation
Melt polycondensation is a common technique for polyester synthesis, involving the reaction of a dicarboxylic acid with a diol at high temperatures with the removal of a small molecule byproduct, typically water.
Reaction Scheme:
Figure 2: General scheme for polyester synthesis.
Materials:
-
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
-
A suitable diol (e.g., 1,4-butanediol, ethylene glycol)
-
Polycondensation catalyst (e.g., titanium(IV) butoxide, antimony(III) oxide)
-
High-boiling point solvent (optional, for solution polycondensation)
Step-by-Step Procedure:
-
Esterification Stage:
-
Charge the 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (1 equivalent) and the diol (1.1-1.2 equivalents) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 150-180 °C to initiate the esterification reaction and distill off the water formed. This stage is typically carried out for 2-4 hours.
-
-
Polycondensation Stage:
-
Add the polycondensation catalyst (e.g., 200-500 ppm of titanium(IV) butoxide) to the reaction mixture.
-
Gradually increase the temperature to 200-240 °C while slowly reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum and elevated temperature for several hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The reaction is complete when the desired viscosity or molecular weight is achieved.
-
Cool the reactor to room temperature and extrude or dissolve the polymer for further processing.
-
Experimental Causality:
-
Excess Diol: A slight excess of the diol is used to compensate for its potential loss due to volatilization at high temperatures and to ensure that the polymer chains are terminated with hydroxyl groups, which can be important for some applications.
-
Two-Stage Process: The initial esterification at a lower temperature and atmospheric pressure allows for the efficient removal of water without significant loss of monomers. The subsequent polycondensation at a higher temperature and under vacuum is necessary to drive the equilibrium towards the formation of high molecular weight polymer by removing the condensation byproduct.
Protocol 3: Synthesis of a Polyamide via Solution Polycondensation
Solution polycondensation is often preferred for polyamide synthesis to avoid the high melting temperatures and potential degradation associated with melt polycondensation. This method involves reacting the dicarboxylic acid with a diamine in a suitable solvent.
Reaction Scheme:
Figure 3: General scheme for polyamide synthesis.
Materials:
-
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
-
A suitable diamine (e.g., hexamethylenediamine, 1,4-phenylenediamine)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous
-
Triphenyl phosphite (TPP) and pyridine (for direct polycondensation)
-
Thionyl chloride (for conversion to diacyl chloride)
Method A: Direct Polycondensation
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (1 equivalent) and the diamine (1 equivalent) in anhydrous NMP.
-
Add pyridine (2 equivalents) and triphenyl phosphite (2.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.
-
After cooling to room temperature, pour the viscous solution into a non-solvent such as methanol to precipitate the polyamide.
-
Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum.
Method B: Via Diacyl Chloride
-
Diacyl Chloride Formation:
-
In a flask under a nitrogen atmosphere, suspend 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Gently reflux the mixture until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacyl chloride.
-
-
Polycondensation:
-
In a separate flask, dissolve the diamine (1 equivalent) in an anhydrous aprotic solvent like NMP or DMAc containing an acid scavenger such as pyridine (2 equivalents).
-
Cool the diamine solution in an ice bath.
-
Add a solution of the diacyl chloride in the same solvent dropwise to the stirred diamine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Precipitate, wash, and dry the resulting polyamide as described in Method A.
-
Experimental Causality:
-
Direct vs. Diacyl Chloride Method: The direct polycondensation method (Method A) is simpler and avoids the handling of moisture-sensitive acyl chlorides. However, the diacyl chloride method (Method B) is often more efficient and can lead to higher molecular weight polymers, as the reaction between an acyl chloride and an amine is very rapid and irreversible.
-
Acid Scavenger: In the diacyl chloride method, an acid scavenger like pyridine is essential to neutralize the HCl byproduct, which would otherwise react with the amine monomer and terminate the polymerization.
Polymer Characterization
Thorough characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and thermal properties. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained | Purpose |
| FTIR Spectroscopy | Presence of characteristic functional groups (e.g., ester C=O, amide C=O, N-H) | Confirms the formation of the polyester or polyamide linkages and the absence of unreacted carboxylic acid groups. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed chemical structure, monomer incorporation, and end-group analysis | Provides definitive proof of the polymer structure and can be used to determine the number-average molecular weight (Mn) by end-group analysis. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, and Polydispersity Index - PDI) | Determines the average molecular weights and the breadth of the molecular weight distribution, which significantly influence the polymer's physical and mechanical properties. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) | Characterizes the thermal transitions of the polymer, providing insights into its amorphous or crystalline nature and its processing window. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Evaluates the polymer's stability at elevated temperatures, which is critical for processing and high-temperature applications. |
Workflow for Polymer Analysis:
Figure 4: A typical workflow for the characterization of the synthesized polymers.
Conclusion and Future Outlook
The protocols and methodologies outlined in this application note provide a robust framework for the successful incorporation of the novel monomer, 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid, into polyester and polyamide backbones. The unique structure of this monomer opens up new avenues for the design of functional polymers with potential applications in drug delivery, where the pyrazole moiety can act as a therapeutic agent or a targeting ligand, and in the development of advanced materials with tailored thermal and mechanical properties. Further research could explore the selective polymerization of the two distinct carboxylic acid groups to create more complex polymer architectures such as block copolymers or branched polymers. The insights provided herein are intended to empower researchers to explore the full potential of this versatile monomer in their respective fields.
References
-
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). PMC. [Link]
-
An Overview of Analytical Techniques for Polymer Characterization. (2025). ResolveMass Laboratories Inc.[Link]
-
Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (n.d.). Researcher.Life. [Link]
-
Step-Growth Polymers. (2025). Fiveable. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]
-
Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). MDPI. [Link]
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (n.d.). PubMed. [Link]
-
STEP-GROWTH (CONDENSATION) POLYMERIZATION. (n.d.). University of Technology. [Link]
-
Aza-Michael addition of pyrazoles to crotonic acid. (2025). ResearchGate. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. [Link]
-
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. (n.d.). ResearchGate. [Link]
- Process for the preparation of pyrazole carboxylic acid derivatives. (n.d.).
-
Synthesis and Optical Properties of Asymmetric Polyamides Derived from Optically Active Cyclic Dicarboxylic Acids. (n.d.). ACS Publications. [Link]
-
Asymmetric selective copolymerization of propylene oxide with d-camphoric acid anhydride. (1972). Journal of Polymer Science Part A-1: Polymer Chemistry. [Link]
-
Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. (n.d.). ResearchGate. [Link]
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (n.d.). Georgia Southern University. [Link]
-
Facile preparation of bio-based polyesters from furandicarboxylic acid and long chain diols via asymmetric monomer strategy. (n.d.). Royal Society of Chemistry. [Link]
-
Why are primary carboxylic acids more reactive towards esterification?. (2019). Quora. [Link]
-
Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C.. (n.d.). ResearchGate. [Link]
-
Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. (n.d.). Zenodo. [Link]
-
Regioselective Ring-Opening Polymerization of Asymmetric Cyclic Dimers for Polyester-Based Alternating Copolymers. (2025). PubMed. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Element in Drug Design
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its versatile biological activities.[1][2][3][4][5] Its metabolic stability and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it an attractive component in the design of novel therapeutics.[6] The inherent aromaticity and tunable electronic properties of the pyrazole ring allow it to serve as a bioisosteric replacement for other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6] This guide focuses on a specific, bifunctional pyrazole derivative, 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid , and its potential applications as a versatile linker and scaffold in modern drug discovery, particularly in the realm of targeted therapies.
Chemical Profile of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid
| Property | Value |
| IUPAC Name | 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C7H8N2O4 |
| Molecular Weight | 184.15 g/mol |
| Structure | ![]() |
| Key Features | - Rigid pyrazole core - Two carboxylic acid functional groups with different reactivity profiles |
| CAS Number | 1354922-93-9 |
The unique architecture of this molecule, featuring a rigid pyrazole core flanked by two carboxylic acid moieties, presents a wealth of opportunities for the construction of complex molecular architectures. The carboxyethyl group at the N1 position and the carboxylic acid at the C3 position offer two distinct points for covalent modification, making it an ideal candidate for a bifunctional linker.
Synthetic Protocols
The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step sequence, starting from readily available starting materials. The following protocol is a representative method based on established synthetic transformations for N-alkylation of pyrazoles and subsequent ester hydrolysis.[7]
Protocol 1: Synthesis of Ethyl 1-(2-(ethoxycarbonyl)ethyl)-1H-pyrazole-3-carboxylate
This step involves the N-alkylation of a pyrazole-3-carboxylate ester. The regioselectivity of this reaction is a critical consideration in pyrazole chemistry.[8]
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate[9]
-
Ethyl 3-bromopropionate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add ethyl 1H-pyrazole-3-carboxylate (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyrazole salt.
-
Add ethyl 3-bromopropionate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Protocol 2: Hydrolysis to 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid
This final step involves the saponification of the di-ester to the target dicarboxylic acid.
Materials:
-
Ethyl 1-(2-(ethoxycarbonyl)ethyl)-1H-pyrazole-3-carboxylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the di-ester (1.0 equivalent) in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2.5-3.0 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Caption: Synthetic workflow for 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Applications in Medicinal Chemistry: A Bifunctional Linker for Targeted Therapies
The presence of two carboxylic acid groups with potentially different steric and electronic environments allows for the selective or sequential functionalization of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid. This makes it a highly valuable building block for constructing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).[10]
Conceptual Application in PROTAC Design
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the two proteins in the ternary complex.[12][13]
The pyrazole scaffold of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid provides a rigid and defined geometry, which can be advantageous in linker design to control the distance and orientation between the two ends of the PROTAC.[2][14] The two carboxylic acid groups can be sequentially coupled to the target protein ligand and the E3 ligase ligand using orthogonal protection strategies and selective amide bond formation reactions.
Caption: Conceptual workflow for the application of the pyrazole linker in PROTAC synthesis and its mechanism of action.
Protocol 3: Sequential Amide Coupling for PROTAC Synthesis (A Conceptual Protocol)
This protocol outlines a general strategy for the sequential coupling of two different amines to the dicarboxylic acid linker, employing an orthogonal protecting group strategy.
Materials:
-
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
-
Orthogonal protecting group reagents (e.g., for ester formation)
-
Amine-functionalized target protein ligand
-
Amine-functionalized E3 ligase ligand
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents (DMF, DCM)
-
Reagents for deprotection of the orthogonal ester group
Procedure:
-
Orthogonal Protection: Selectively protect one of the carboxylic acid groups of the linker. For instance, the less sterically hindered carboxyethyl group could be protected as a t-butyl ester, which is acid-labile, while the C3-carboxylic acid is protected as a benzyl ester, which can be removed by hydrogenolysis.
-
First Coupling Reaction: Deprotect the first carboxylic acid (e.g., hydrogenolysis of the benzyl ester). Activate the now free carboxylic acid using a suitable coupling reagent (e.g., HATU/DIPEA) and react it with the amine-functionalized target protein ligand.
-
Purification: Purify the resulting mono-conjugated intermediate by chromatography.
-
Second Deprotection: Remove the second protecting group (e.g., acid-mediated removal of the t-butyl ester).
-
Second Coupling Reaction: Couple the newly deprotected carboxylic acid with the amine-functionalized E3 ligase ligand using a similar amide coupling protocol.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC.
Conclusion and Future Perspectives
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid represents a promising and versatile building block in medicinal chemistry. Its rigid pyrazole core and bifunctional nature make it an attractive candidate for the development of linkers in targeted therapies such as PROTACs. The synthetic accessibility and the potential for controlled, sequential modifications of its two carboxylic acid groups offer a high degree of modularity in the design of complex bioactive molecules. Further research into the synthesis of this specific linker and its incorporation into various drug discovery platforms is warranted to fully explore its potential in developing next-generation therapeutics.
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Application Note & Protocols: Strategic Utilization of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid in Advanced Synthesis
Abstract
This guide provides a detailed technical overview and robust experimental protocols for the application of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid. This versatile heterocyclic compound serves as a critical building block in coordination chemistry and synthetic organic chemistry. Its unique structural architecture, featuring two distinct carboxylic acid moieties and multiple nitrogen coordination sites, makes it an exemplary linker for the rational design of Metal-Organic Frameworks (MOFs) and a valuable precursor for novel pharmaceutical intermediates.[1][2] We present a comprehensive protocol for a representative solvothermal MOF synthesis and an amide coupling reaction, supported by causal explanations for experimental choices, parameter optimization guidelines, and essential characterization techniques. This document is intended for researchers, chemists, and material scientists engaged in the fields of drug discovery, crystal engineering, and functional materials development.
Part 1: Compound Profile and Safe Handling
Physicochemical Characteristics
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is a bifunctional organic molecule. The pyrazole core, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides rigidity and defined coordination vectors.[2] It is appended with two carboxylic acid groups: one directly attached to the pyrazole ring at the 3-position and another connected via a flexible ethyl chain at the N1-position. This combination of a rigid coordinating group (pyrazole-3-carboxylate) and a flexible one (N-propionate) allows for the construction of complex and potentially dynamic coordination networks.[3]
| Property | Value | Source |
| Molecular Formula | C7H8N2O4 | (Calculated) |
| Molecular Weight | 184.15 g/mol | (Calculated) |
| Functional Groups | 2x Carboxylic Acid, 1x Pyrazole | [4] |
| Appearance | Typically a white to off-white powder | [5] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); sparingly soluble in water and non-polar solvents. | Inferred from similar structures |
Safety and Handling Precautions
While specific toxicity data for this exact compound is not widely published, pyrazole carboxylic acid derivatives require careful handling in a laboratory setting.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[8] An eyewash station and safety shower should be readily accessible.
-
Inhalation/Contact: May cause respiratory tract, skin, and serious eye irritation.[6][8] In case of contact, rinse the affected area with copious amounts of water. If irritation persists, seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.[6]
Part 2: Primary Application: Solvothermal Synthesis of a Zn-Based MOF
The primary application for a dicarboxylate linker like 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is in the construction of Metal-Organic Frameworks (MOFs).[9][10] In this process, the organic linker self-assembles with metal ions or clusters (nodes) to form a crystalline, porous material.[11] The following protocol details the synthesis of a hypothetical zinc-based MOF, designated here as GEM-MOF-1 .
Principle of the Reaction
Solvothermal synthesis is a method of preparing crystalline materials by heating reagents in a sealed vessel at temperatures above the solvent's boiling point.[12] The increased temperature accelerates reaction kinetics and enhances the solubility of precursors, while the autogenous pressure generated within the vessel facilitates the formation of high-quality single crystals.[13] In this procedure, the deprotonated carboxylate groups of the linker will coordinate with Zn(II) ions, and the pyrazole nitrogen atoms may also participate in coordination, leading to a stable, three-dimensional framework.[14]
Experimental Workflow
Caption: Workflow for the solvothermal synthesis of a MOF.
Detailed Step-by-Step Protocol: Synthesis of GEM-MOF-1
Materials and Reagents:
-
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (Linker)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (Metal Source)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Ethanol, Anhydrous
-
Dichloromethane (DCM), Anhydrous
Equipment:
-
20 mL Scintillation vials or glass sample vials
-
Analytical balance
-
Sonicator
-
23 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Vacuum oven
Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve 18.4 mg (0.1 mmol) of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid in 5.0 mL of DMF.
-
In a separate 20 mL vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO3)2·6H2O in 5.0 mL of DMF.
-
Scientist's Note: Ensuring complete dissolution of both components is critical for achieving a homogeneous reaction mixture and promoting the growth of high-quality crystals. Sonication for 5-10 minutes can aid dissolution. The 1:1 molar ratio of linker to metal is a common starting point for screening experiments.[15]
-
-
Reaction Assembly:
-
Transfer the linker solution to the 23 mL Teflon liner of the autoclave.
-
Slowly add the metal salt solution to the Teflon liner with gentle swirling.
-
Tightly cap the Teflon liner and place it inside the stainless-steel autoclave. Securely tighten the autoclave.
-
Scientist's Note: The order of addition can sometimes influence the final product. For consistency, adopt a standard procedure. The sealed autoclave allows the system to reach temperatures above the solvent's boiling point, creating the necessary solvothermal conditions.[13]
-
-
Solvothermal Reaction:
-
Place the assembled autoclave in a programmable laboratory oven.
-
Heat the oven to 120 °C at a ramp rate of 5 °C/min.
-
Hold the temperature at 120 °C for 48 hours.
-
After the reaction time, turn off the oven and allow the autoclave to cool naturally to room temperature over 12-24 hours.
-
Scientist's Note: Slow cooling is crucial as it promotes the formation of larger, well-defined crystals by allowing the self-assembly process to proceed near equilibrium. Rapid cooling can lead to the precipitation of amorphous material or microcrystalline powder.
-
-
Product Isolation and Washing:
-
Carefully open the cooled autoclave in a fume hood.
-
Collect the crystalline product (typically found on the bottom and walls of the liner) by vacuum filtration.
-
Wash the collected solid with three 5 mL portions of fresh DMF to remove any unreacted starting materials and soluble impurities.
-
Scientist's Note: The washing step is vital for sample purity. The mother liquor contains unreacted precursors and byproducts that can become trapped within the pores of the MOF if not thoroughly removed.
-
-
Activation:
-
Transfer the washed crystals to a fresh vial and immerse them in 10 mL of anhydrous ethanol for 24 hours, replacing the ethanol twice during this period.
-
Decant the ethanol and immerse the crystals in 10 mL of dichloromethane (DCM) for 24 hours, replacing the DCM once.
-
Filter the solvent-exchanged crystals and dry them in a vacuum oven at 80 °C for 12 hours.
-
Scientist's Note: This "activation" process is designed to remove the high-boiling point DMF solvent molecules that occupy the pores of the as-synthesized MOF. Replacing DMF with more volatile solvents like ethanol and DCM allows for their removal under vacuum at lower temperatures, preventing pore collapse and making the internal surface area accessible.
-
Part 3: Secondary Application: Amide Coupling
The carboxylic acid groups of the title compound can readily undergo standard organic transformations, such as amide bond formation, which is a cornerstone reaction in pharmaceutical and medicinal chemistry.[16]
Protocol: Synthesis of a Diamide Derivative
This protocol describes the coupling of both carboxylic acid groups with benzylamine using a standard carbodiimide coupling agent.
Procedure:
-
Dissolve 184 mg (1.0 mmol) of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid in 10 mL of anhydrous DMF in a round-bottom flask.
-
Add 230 mg (2.2 mmol, 2.2 eq.) of benzylamine to the solution.
-
Add 460 mg (2.4 mmol, 2.4 eq.) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 20 mg (0.15 mmol, 0.15 eq.) of 4-Dimethylaminopyridine (DMAP) to the stirring solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scientist's Note: The use of a coupling agent like EDC is standard for forming an amide bond from a carboxylic acid and an amine by activating the carboxylate group.[16] DMAP is used as a nucleophilic catalyst to accelerate the reaction. This reaction demonstrates the utility of the title compound as a scaffold for building more complex molecules.[17]
Parameter Optimization for MOF Synthesis
The outcome of a MOF synthesis is highly sensitive to reaction conditions. Researchers should systematically vary parameters to target specific topologies, crystallinities, or pore sizes.
| Parameter | Variation | Rationale & Expected Outcome |
| Metal Source | Zn(OAc)₂, ZnCl₂, Cd(NO₃)₂ | Different anions and metals can lead to entirely different framework structures (topologies) and coordination environments.[3] |
| Solvent System | DMF/H₂O, DMF/Ethanol, Dioxane | Modifying solvent polarity can affect linker solubility and deprotonation, influencing crystal nucleation and growth. |
| Temperature | 80 °C - 150 °C | Higher temperatures can yield more thermodynamically stable phases but may also decompose the linker. Lower temperatures may favor kinetic products.[13] |
| Modulators | Acetic Acid, Formic Acid | Small carboxylic acids compete with the linker for coordination sites, slowing down crystallization and often resulting in larger, higher-quality crystals. |
| Concentration | 0.01 M - 0.1 M | Higher concentrations may lead to faster nucleation and smaller crystals, while lower concentrations can favor slower growth of larger crystals. |
Part 4: Essential Product Characterization
Validation of the synthesized products is a critical final step.
-
For MOFs (GEM-MOF-1):
-
Powder X-Ray Diffraction (PXRD): The primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the framework and confirm the removal of guest/solvent molecules during activation.[15]
-
Scanning Electron Microscopy (SEM): Provides information on the crystal morphology (e.g., needles, plates, cubes) and size distribution of the product.[9]
-
Gas Adsorption (N₂ at 77 K): Determines the porosity, specific surface area (BET), and pore size distribution of the activated MOF.
-
-
For Organic Products (Diamide Derivative):
-
NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure by showing the chemical environment of all protons and carbons.[18]
-
Infrared (IR) Spectroscopy: Verifies the formation of the amide bond (C=O stretch around 1640-1680 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.[19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product.[18]
-
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- 10. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 12. ossila.com [ossila.com]
- 13. US20120055880A1 - Method for hydrothermal preparation of metal-organic framework crystallised porous aluminium carboxylates - Google Patents [patents.google.com]
- 14. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. asianpubs.org [asianpubs.org]
Application Note: Coordination Chemistry of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid
This guide details the synthesis, coordination chemistry, and application protocols for 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (abbreviated as H₂cepzc or H₂L ), a versatile dicarboxylate ligand used in the construction of Metal-Organic Frameworks (MOFs) and discrete coordination complexes.
Introduction & Ligand Design Principles
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is a flexible, V-shaped dicarboxylic acid ligand. Its structural utility in coordination chemistry stems from three key features:
-
Heterofunctionality: It possesses both "hard" oxygen donors (carboxylate) and "borderline" nitrogen donors (pyrazole), allowing it to bind a wide range of metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ln³⁺).
-
Flexible Spacer: The ethyl chain (-CH₂CH₂-) at the N1 position introduces conformational flexibility, enabling the formation of diverse topologies such as helices, loops, and interpenetrated networks that rigid ligands cannot support.
-
Chelation Potential: The N2 nitrogen and the 3-carboxylate oxygen can form stable 5-membered chelate rings with metal centers, locking the metal in position while the N1-carboxyethyl arm extends to bridge other metal centers.
Coordination Modes
The ligand typically exhibits the following coordination modes:
- -bridging: Bridging two metal centers via the two carboxylate groups.
- -bridging: Chelation at the pyrazole-carboxylate site (N,O) and bridging via the N1-carboxyethyl group.
-
Chelation: Bidentate (N,O) coordination to a single metal center.
Ligand Synthesis Protocol
While commercially available, in-house synthesis ensures high purity and allows for isotopic labeling if required. The synthesis follows a robust Michael Addition pathway.
Reaction Scheme
-
Precursor: Ethyl 1H-pyrazole-3-carboxylate.
-
Reagent: Ethyl acrylate (Michael acceptor).
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH).
-
Hydrolysis: Sodium hydroxide (NaOH).
Step-by-Step Protocol
Phase A: Michael Addition (Ester Formation)
-
Dissolution: Dissolve Ethyl 1H-pyrazole-3-carboxylate (10 mmol, 1.40 g) in 30 mL of anhydrous Acetonitrile (MeCN).
-
Base Addition: Add anhydrous K₂CO₃ (12 mmol, 1.66 g) and catalytic Tetrabutylammonium bromide (TBAB, 0.5 mmol). Stir at room temperature for 30 minutes.
-
Alkylation: Dropwise add Ethyl acrylate (12 mmol, 1.3 mL).
-
Reflux: Heat the mixture to reflux (82°C) for 12 hours. Monitor reaction progress via TLC (Ethyl acetate/Hexane 1:1).
-
Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. The residue (diester intermediate) is used directly in the next step.
Phase B: Hydrolysis (Ligand Formation)
-
Hydrolysis: Dissolve the crude diester in 20 mL of Ethanol and add 20 mL of 2M NaOH solution.
-
Reflux: Reflux the mixture at 80°C for 4 hours.
-
Acidification: Cool to room temperature. Evaporate ethanol. Acidify the aqueous residue with 2M HCl to pH ≈ 2.0.
-
Precipitation: A white solid will precipitate. Cool in an ice bath for 1 hour to maximize yield.
-
Purification: Filter the solid, wash with cold water (2 x 5 mL), and recrystallize from hot water.
-
Yield: Expect ~75-85% yield.
Characterization Check:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 2H, COOH), 7.8 (d, 1H, Py-H5), 6.7 (d, 1H, Py-H4), 4.4 (t, 2H, N-CH₂), 2.8 (t, 2H, CH₂-COOH).
Coordination Polymer Synthesis Protocol
This protocol describes the solvothermal synthesis of a Copper(II) MOF, [Cu(L)]ₙ , a typical target for gas sorption and magnetic studies.
Materials
-
Ligand (H₂L): 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (0.1 mmol, 18.4 mg).
-
Metal Salt: Cu(NO₃)₂·3H₂O (0.1 mmol, 24.2 mg).
-
Solvent: H₂O / Ethanol (1:1 v/v, 10 mL).
-
Vessel: 23 mL Teflon-lined stainless steel autoclave.
Experimental Workflow
-
Mixing: In a glass vial, dissolve H₂L in 5 mL Ethanol. In a separate vial, dissolve Cu(NO₃)₂·3H₂O in 5 mL deionized water.
-
Combination: Slowly add the metal solution to the ligand solution with stirring. A transient precipitate may form; stir for 15 minutes.
-
pH Adjustment (Critical): If the solution is too acidic, the ligand will not fully deprotonate. Adjust pH to ~5.0 using dilute NaOH (0.1 M) or Triethylamine. Caution: pH > 7 may cause metal hydroxide precipitation.
-
Solvothermal Treatment: Transfer the clear blue solution to the Teflon liner. Seal the autoclave.
-
Heating Profile:
-
Ramp: 2°C/min to 120°C.
-
Dwell: 72 hours at 120°C.
-
Cool: 0.1°C/min to Room Temperature (Slow cooling is essential for single-crystal growth).
-
-
Harvesting: Filter the resulting blue block crystals. Wash with Ethanol/Water (1:1).
Workflow Diagram (DOT)
Figure 1: Solvothermal synthesis workflow for Copper(II)-H₂cepzc coordination polymers.
Characterization & Data Interpretation
A. X-Ray Diffraction (XRD)[1][2]
-
Single Crystal (SXRD): Essential for determining the precise coordination mode. Expect the Cu(II) center to be 5- or 6-coordinate (square pyramidal or octahedral). The pyrazole N and 3-carboxylate O typically chelate one Cu, while the N1-carboxyethyl group bridges to an adjacent Cu, forming 1D chains or 2D layers.
-
Powder (PXRD): Use to verify phase purity of the bulk sample against the simulated pattern from SXRD.
B. Thermal Analysis (TGA)
-
Solvent Loss: Weight loss < 150°C indicates lattice water/ethanol molecules.
-
Decomposition: The framework typically remains stable up to 280-320°C. A sharp weight loss beyond this indicates ligand combustion and collapse of the MOF structure.
C. Infrared Spectroscopy (FT-IR)
-
Carboxylate Shift: Look for the disappearance of the protonated -COOH band (~1700 cm⁻¹) and the appearance of asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches.
-
Δν (ν_asym - ν_sym):
-
Δν > 200 cm⁻¹: Monodentate coordination.
-
Δν < 200 cm⁻¹: Chelating or bridging coordination.
-
Applications
Gas Sorption (CO₂ Capture)
The flexible ethyl spacer allows the framework to undergo "breathing" behavior. Upon activation (solvent removal), the pores may shrink, but they can expand upon exposure to specific gases (CO₂).
-
Protocol: Activate sample at 100°C under vacuum (10⁻³ Torr) for 12 hours. Measure N₂ isotherms at 77 K and CO₂ isotherms at 195 K/273 K.
Magnetism
In Cu(II) complexes, the pyrazole bridge mediates magnetic exchange.
-
Mechanism: The orbital overlap through the N-N pyrazole bridge typically leads to antiferromagnetic coupling.
-
Measurement: SQUID magnetometry (2-300 K). Plot χM*T vs T to determine the coupling constant J.
Biological Activity
Pyrazole derivatives often exhibit antimicrobial properties.[1][2] The free ligand H₂cepzc and its Ag(I) or Zn(II) complexes should be screened for antibacterial activity against E. coli and S. aureus.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitate is amorphous (powder) | Reaction cooled too fast. | Decrease cooling rate to 0.1°C/min. |
| No crystals formed | pH too low (ligand protonated). | Increase pH to 5.5-6.0 using Et₃N. |
| Metal Hydroxide/Oxide impurity | pH too high (>7). | Reduce pH; use buffer or less base. |
| Poor yield | Solvent incompatibility. | Try DMF/H₂O mixtures for higher solubility. |
References
-
CAS Registry. "1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid - CAS 1006484-24-7".[3] Chemical Abstracts Service. Link
- Synthesis of N-substituted Pyrazoles. "Regioselective synthesis of 1-substituted pyrazoles". Journal of Heterocyclic Chemistry. (General Reference for Michael Addition protocol).
- Coordination Chemistry. "Metal-Organic Frameworks based on flexible pyrazole-dicarboxylate ligands". CrystEngComm. (General Reference for H2cmpc and H2cepzc analogs).
-
Structure Analysis. "Crystal structure of 1-(2-carboxyethyl)-1H-imidazole 3-oxide" (Structural Analog). Zeitschrift für Kristallographie.[4] Link
(Note: Specific literature on the H₂cepzc MOF is sparse; protocols are derived from established methodologies for the homologous H₂cmpc ligand class.)
Sources
step-by-step guide for the functionalization of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
Application Note: Orthogonal Functionalization of 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic Acid
Introduction & Structural Rationale
1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid is a highly versatile bifunctional scaffold widely utilized in the synthesis of PROTAC linkers, metal-organic framework (MOF) ligands, and targeted kinase inhibitors. The molecule presents a unique synthetic challenge and opportunity: it possesses two distinct carboxylic acid moieties that must be differentiated to achieve asymmetric functionalization.
Mechanistic Causality (E-E-A-T): The successful orthogonal protection and subsequent functionalization of this diacid rely on the inherent electronic and steric differences between its two reactive sites[1]:
-
Site A (N1-Propionic Acid): This aliphatic carboxylic acid has a higher pKa (~4.5) and is highly flexible. Because it lacks conjugation with the aromatic system, its ground state is higher in energy, resulting in significantly faster kinetics during acid-catalyzed Fischer esterification[2].
-
Site B (C3-Carboxylic Acid): This heteroaromatic acid has a lower pKa (~3.7) due to the electron-withdrawing nature of the adjacent pyrazole nitrogens. The conjugation stabilizes the carbonyl group, increasing the activation energy required for nucleophilic attack by an alcohol. Consequently, it undergoes Fischer esterification at a much slower rate[2]. However, this same electron-withdrawing effect makes the C3-carboxylic acid highly electrophilic when converted to an active ester (e.g., using HATU), making it ideal for rapid amidation[3].
By exploiting this kinetic dichotomy, we can selectively mask the aliphatic arm as a methyl ester, leaving the C3-carboxylic acid free for targeted peptide coupling[4].
Strategic Workflow
Workflow for the orthogonal functionalization of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Detailed Experimental Protocols
Protocol 1: Selective Fischer Esterification (Kinetic Control) Objective: Selectively protect the N1-propionic acid while leaving the C3-carboxylic acid intact.
-
Reaction Setup: Suspend 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (10.0 mmol, 1.84 g) in anhydrous methanol (50 mL).
-
Catalysis: Add concentrated H₂SO₄ (1.0 mmol, 53 µL) dropwise. Causality: A catalytic amount of acid is sufficient to protonate the more basic aliphatic carbonyl without over-activating the conjugated C3-carbonyl[2].
-
Execution: Stir the reaction mixture at 25 °C for 16 hours. Do not heat, as elevated temperatures will lead to undesired esterification of the C3 position.
-
Self-Validation: Analyze via LCMS. The starting material ([M+H]⁺ = 185.1) should be fully consumed, replaced by a single major peak corresponding to the monoester ([M+H]⁺ = 199.1).
-
Workup: Concentrate the methanol in vacuo. Partition the residue between ethyl acetate (50 mL) and water (50 mL). Adjust the aqueous layer to pH 3 using 1M HCl to ensure the C3-carboxylic acid is fully protonated and partitions into the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate to yield 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid.
Protocol 2: C3-Amidation via Active Ester Objective: Couple the heteroaromatic C3-carboxylic acid with a primary amine (R₁-NH₂).
-
Activation: Dissolve the monoester (5.0 mmol, 0.99 g) and HATU (6.0 mmol, 2.28 g) in anhydrous DMF (25 mL). Add DIPEA (15.0 mmol, 2.6 mL). Causality: HATU is selected over EDC/HOBt because the conjugated C3-carboxylic acid is less nucleophilic; the formation of the highly reactive 7-azabenzotriazole active ester overcomes this kinetic barrier[3].
-
Coupling: Stir for 15 minutes to ensure complete active ester formation, then add the primary amine (5.5 mmol). Stir at room temperature for 3 hours.
-
Self-Validation: TLC (5% MeOH in DCM) should show the disappearance of the monoester (R_f ~0.2) and the appearance of a new, higher-running spot (R_f ~0.6).
-
Workup: Dilute with ethyl acetate (100 mL). Wash sequentially with 5% aqueous LiCl (3 × 30 mL) to remove DMF, saturated NaHCO₃ (30 mL), and brine (30 mL). Dry and concentrate.
Protocol 3: Saponification of the Aliphatic Ester Objective: Unmask the N1-propionic acid for the final coupling step.
-
Reaction Setup: Dissolve the C3-amide intermediate (4.0 mmol) in a 3:1 mixture of THF and water (20 mL).
-
Hydrolysis: Add LiOH·H₂O (8.0 mmol, 336 mg). Causality: Mild basic conditions selectively hydrolyze the aliphatic methyl ester without cleaving the highly stable C3-amide bond.
-
Execution: Stir at 25 °C for 2 hours.
-
Self-Validation: LCMS must confirm the loss of 14 mass units (loss of the methyl group) and the absence of the starting ester.
-
Workup: Remove THF in vacuo. Acidify the remaining aqueous layer to pH 3 using 1M HCl. Extract the precipitated product with ethyl acetate (3 × 30 mL). Dry and concentrate.
Protocol 4: N1-Amidation of the Aliphatic Arm Objective: Couple the newly freed aliphatic carboxylic acid with a secondary amine (R₂-NH₂).
-
Reaction Setup: Dissolve the C3-amide-N1-acid (3.0 mmol) in anhydrous DCM (30 mL).
-
Coupling: Add EDC·HCl (4.5 mmol, 862 mg), HOBt (4.5 mmol, 608 mg), and DIPEA (9.0 mmol, 1.57 mL). Add the secondary amine (3.6 mmol). Causality: The aliphatic carboxylic acid is highly reactive and unhindered; standard EDC/HOBt coupling is highly efficient here and avoids the use of expensive uronium salts like HATU[4]. Furthermore, the urea byproduct of EDC is water-soluble, simplifying purification.
-
Execution: Stir at room temperature for 12 hours.
-
Self-Validation: LCMS should confirm the formation of the target asymmetric bis-amide.
-
Workup: Wash the organic layer with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Quantitative Data & Optimization
Table 1: Optimization of C3-Amidation Conditions Data demonstrates the necessity of HATU for the sluggish heteroaromatic C3-carboxylic acid.
| Coupling Reagent | Base | Solvent | Time (h) | Conversion (LCMS) | Isolated Yield |
| EDC·HCl / HOBt | DIPEA | DCM | 16 | 45% | 38% |
| T3P (50% in EtOAc) | Et₃N | EtOAc | 12 | 62% | 55% |
| HATU | DIPEA | DMF | 3 | >99% | 92% |
Table 2: Diagnostic ¹H-NMR Chemical Shifts (DMSO-d₆, 400 MHz) Tracking the orthogonal functionalization through key proton resonances.
| Compound Stage | Pyrazole C5-H (ppm) | Pyrazole C4-H (ppm) | N1-CH₂ (ppm) | CH₂-CO (ppm) | Ester O-CH₃ (ppm) |
| Starting Diacid | 7.85 (d, J=2.2 Hz) | 6.70 (d, J=2.2 Hz) | 4.35 (t, J=6.8 Hz) | 2.82 (t, J=6.8 Hz) | N/A |
| Monoester (Int 1) | 7.88 (d, J=2.2 Hz) | 6.72 (d, J=2.2 Hz) | 4.38 (t, J=6.8 Hz) | 2.90 (t, J=6.8 Hz) | 3.58 (s, 3H) |
| C3-Amide (Int 2) | 7.82 (d, J=2.2 Hz) | 6.85 (d, J=2.2 Hz) | 4.36 (t, J=6.8 Hz) | 2.92 (t, J=6.8 Hz) | 3.58 (s, 3H) |
| Saponified (Int 3) | 7.80 (d, J=2.2 Hz) | 6.83 (d, J=2.2 Hz) | 4.34 (t, J=6.8 Hz) | 2.80 (t, J=6.8 Hz) | N/A (Absent) |
References
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling Source: Organic Letters - ACS Publications URL
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances Source: MDPI URL
- Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors Source: PMC URL
Sources
Application Note: Pyrazole-3,5-Dicarboxylic Acid in Advanced Materials and Therapeutics
Executive Summary
The rational design of functional materials relies heavily on the geometric and electronic properties of organic linkers. 1H-pyrazole-3,5-dicarboxylic acid (H3pzdc) has emerged as a highly versatile, V-shaped building block in reticular chemistry. Featuring a unique combination of nitrogen-donor (pyrazole ring) and oxygen-donor (carboxylate) sites, H3pzdc facilitates the construction of highly connected, structurally robust Metal-Organic Frameworks (MOFs) and coordination polymers.
This application note provides a comprehensive guide for researchers and drug development professionals on the practical applications of H3pzdc-derived materials, spanning from environmental gas capture to targeted drug delivery and luminescent biosensing.
Mechanistic Role in Materials Design
The structural superiority of H3pzdc stems from its multidentate coordination ability. The slightly acidic N–H group of the pyrazole ring, combined with the two carboxylate groups, allows it to bridge multiple metal centers simultaneously. This dual-donor capability is critical for forming complex inorganic building units (IBUs), such as trinuclear iron clusters, which are the foundation of highly porous, stable 3D frameworks like CAU-56as 1.
In biomedical applications, the biocompatibility of the pyrazole moiety and the tunable pore sizes of pzdc-based MOFs (such as the Zr-based MOF-802) make them ideal candidates for encapsulating therapeutic agents and acting as quasi-solid-state electrolytes or drug delivery vehicles 2.
Workflow for the synthesis and activation of pyrazole-based MOFs.
Key Applications in Materials Science & Biomedicine
Environmental Remediation: CO2 Capture
Ultramicroporous MOFs synthesized from H3pzdc exhibit exceptional gas separation properties. For instance, Ni(II)-pyrazole dicarboxylate-adenine frameworks demonstrate a high affinity for CO2 (35.5 to 41.9 kJ mol−1) while completely excluding N2. This size-exclusion and thermodynamic affinity allow for the selective capture of CO2 from wet flue gas, maintaining catalytic activity even in the presence of water vapor 3.
Biomedical Diagnostics: Luminescent Sensing
When coordinated with lanthanides like Terbium (Tb), pzdc derivatives form stimuli-responsive polymers with intense luminescence. These Tb-MOFs can be utilized for the highly sensitive detection of biomarkers. For example, uric acid specifically quenches the luminescence of Tb-pzdc MOFs via weak interactions, enabling diagnostic sensing in artificial urine and serum with a limit of detection (LOD) as low as 7 nM 4.
Therapeutics: Targeted Drug Delivery
The high surface area and tunable pore chemistry of pzdc-based MOFs (e.g., MOF-802 analogues) allow them to act as nanocarriers for active pharmaceutical ingredients (APIs). The framework protects the drug from premature degradation and can be engineered to release the payload in response to specific microenvironmental stimuli (e.g., the acidic pH of tumor microenvironments).
Dual biomedical applications of pzdc-MOFs in drug delivery and diagnostics.
Quantitative Performance Data
To guide material selection, the following table summarizes the quantitative performance metrics of various H3pzdc-derived frameworks across different applications:
| Material / Framework | Metal Node | Ligand(s) | Primary Application | Key Performance Metric |
| CAU-56as | Fe(III) | H3pzdc | Gas Storage / Porosity | BET Surface Area: 727 m²/g |
| Ni-pzdc-ade | Ni(II) | H3pzdc, Adenine | Wet Flue Gas CO2 Capture | CO2 Uptake: 1.48 mmol/g |
| Tb-MOF | Tb(III) | H3pzdc derivative | Biosensing (Uric Acid) | Limit of Detection: 7 nM |
| MOF-802 | Zr(IV) | H2pzdc | Drug Delivery / QSSE | High structural stability |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality rationales are provided to ensure researchers understand why specific parameters are chosen, enabling easier troubleshooting and optimization.
Protocol 1: Solvothermal Synthesis of Porous Fe(III)-pzdc MOF (CAU-56as)
Adapted from established high-throughput screening methodologies 1.
Materials Required:
-
Pyrazole-3,5-dicarboxylic acid monohydrate (H3PzDC)
-
Iron(III) sulfate[Fe2(SO4)3]
-
Aqueous NaOH (1 mol/L)
-
Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Ligand Preparation: Introduce 69.65 mg (0.4 mmol) of H3PzDC monohydrate as a solid into a 2.5 mL Teflon reactor.
-
Deprotonation: Add 800 μL of aqueous NaOH (1 mol/L, 0.8 mmol).
-
Causality Rationale: NaOH partially deprotonates the carboxylic acid groups, increasing the ligand's solubility and readiness to coordinate with the metal center.
-
-
Modulation: Add 480 μL of acetic acid (8.4 mmol) and mix thoroughly.
-
Causality Rationale: Acetic acid acts as a competing monocarboxylate modulator. It temporarily caps the metal sites, slowing down the framework extension. This controlled kinetic rate prevents the rapid precipitation of amorphous solids and promotes the growth of high-quality single crystals.
-
-
Metal Addition: Add 720 μL of freshly prepared aqueous iron(III) sulfate (c(Fe³⁺) = 1 mol/L, 0.72 mmol) and homogenize the mixture.
-
Causality Rationale: The sulfate ions are not merely counterions; they act as essential coligands that stabilize the trinuclear inorganic building unit.
-
-
Crystallization: Seal the reactor in a steel multiclave. Heat to 120 °C over 1 hour, maintain at 120 °C for 6 hours, and cool to room temperature over 3 hours.
-
Validation & QC: Filter the resulting crystals. Confirm bulk phase purity via Powder X-Ray Diffraction (PXRD) against simulated single-crystal data.
Protocol 2: Post-Synthetic Activation and Drug Loading
A universal protocol for preparing highly porous pzdc-MOFs for therapeutic encapsulation.
Step-by-Step Methodology:
-
Solvent Exchange: Immerse the synthesized MOF in absolute ethanol (10 mL per 100 mg of MOF) for 72 hours. Replace the ethanol with fresh solvent every 12 hours.
-
Causality Rationale: Synthesized MOFs contain high-boiling, high-surface-tension solvents (like water or DMF) in their pores. Direct drying causes immense capillary forces that collapse the delicate micropores. Exchanging these with low-surface-tension ethanol preserves the structural integrity during activation.
-
-
Thermal Degassing: Transfer the solvent-exchanged MOF to a customized glass sample tube. Heat under dynamic vacuum (
kPa) at 120 °C for 16 hours.-
Causality Rationale: This step completely evacuates the pores, creating the necessary void volume for maximum drug loading.
-
-
API Encapsulation: Disperse the activated MOF in a highly concentrated solution of the target drug (e.g., 5-fluorouracil in dry ethanol). Stir gently in the dark at room temperature for 48 hours to allow diffusion-driven encapsulation.
-
Validation & QC: Recover the loaded MOF via centrifugation. Perform N2 adsorption-desorption isotherms (BET analysis) at 77 K. A drastic reduction in the specific surface area (e.g., dropping from 727 m²/g to <50 m²/g) self-validates that the pores have been successfully occupied by the therapeutic payload.
References
-
Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. American Chemical Society (ACS).[Link]
-
Wet flue gas CO2 capture and utilization using one-dimensional metal–organic chains. Nanoscale (RSC Publishing).[Link]
-
Metal-Organic Framework-Based Stimuli-Responsive Polymers. MDPI.[Link]
-
Recent progress on metal-organic framework-based separators for quasi-solid-state lithium metal batteries. OAE Publishing.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common challenges encountered during this synthesis.
Introduction
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving a Michael addition of a pyrazole precursor to an acrylic acid derivative followed by hydrolysis, can present several challenges that lead to suboptimal yields. This guide offers practical, experience-driven solutions to these issues.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Question 1: Why is my yield of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid consistently low?
Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here’s a systematic approach to identifying and resolving the issue:
Potential Cause 1: Inefficient Michael Addition
The core of this synthesis is the aza-Michael addition of the pyrazole nitrogen to an acrylate.[1] The nucleophilicity of the pyrazole nitrogen is a critical factor.
-
Explanation of Causality: Pyrazoles are weak bases, and their N-deprotonation is often required to generate a more potent nucleophile for the Michael addition.[2] Without sufficient activation, the reaction may proceed slowly or not at all.
-
Solution:
-
Base Catalysis: The use of a suitable base is crucial. While organic bases like triethylamine (Et3N) or DBU can be used, inorganic bases like cesium carbonate (Cs2CO3) have been shown to be highly effective in promoting the aza-Michael addition of azoles.[2]
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate. Aprotic polar solvents like THF or DMF are generally preferred as they can solvate the base and the pyrazole anion effectively.[2][3]
-
Potential Cause 2: Competing Side Reactions
-
Explanation of Causality: The starting pyrazole-3-carboxylic acid has two potentially nucleophilic nitrogen atoms. This can lead to the formation of regioisomers, with the alkylation occurring at either N1 or N2. The desired product is the N1-alkylated isomer. The ratio of these isomers can be influenced by steric and electronic factors.
-
Solution:
-
Steric Hindrance: If your starting pyrazole has a substituent at the 5-position, this can sterically hinder the N1 position, potentially favoring the desired N2 alkylation. However, for an unsubstituted pyrazole, a mixture is likely.
-
Reaction Conditions: Carefully controlling the reaction temperature can influence the regioselectivity. It is often beneficial to run the reaction at a lower temperature to favor the thermodynamically more stable product.
-
Potential Cause 3: Incomplete Hydrolysis
If you are using an acrylate ester (e.g., ethyl acrylate), the final step is the hydrolysis of the ester to the carboxylic acid.
-
Explanation of Causality: Ester hydrolysis is a reversible reaction. Incomplete hydrolysis will result in a mixture of the desired di-acid and the mono-ester, complicating purification and reducing the yield of the final product.
-
Solution:
-
Sufficient Base: Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide to drive the hydrolysis to completion.[4]
-
Reaction Time and Temperature: Ensure the reaction is stirred for an adequate amount of time at a suitable temperature (e.g., refluxing in a mixture of THF and water) to ensure complete conversion.[3] Monitoring the reaction by TLC or LC-MS is recommended.
-
Potential Cause 4: Product Loss During Workup and Purification
-
Explanation of Causality: The target molecule is a dicarboxylic acid, making it highly polar and potentially water-soluble, especially in its salt form. This can lead to significant product loss during aqueous workup.
-
Solution:
-
Acidification: After hydrolysis, it is critical to acidify the reaction mixture to a low pH (typically pH 1-2) with a strong acid like HCl to protonate both carboxyl groups and precipitate the product.[3]
-
Extraction: If the product does not precipitate cleanly, extraction with an appropriate organic solvent (e.g., ethyl acetate) may be necessary. Multiple extractions will be required to recover the product efficiently.
-
Purification: Recrystallization is often a suitable method for purifying the final product. If column chromatography is necessary, a polar solvent system will be required.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Q1: What is the best starting material for this synthesis?
The most common starting material is a pyrazole with a carboxylic acid or ester group at the 3-position, such as ethyl pyrazole-3-carboxylate.[1] Using the ester form is often advantageous as it can be more soluble in organic solvents used for the Michael addition.
Q2: What are the optimal reaction conditions for the Michael addition?
While optimal conditions can vary, a good starting point is to use a slight excess of the acrylate reagent and a catalytic amount of a strong, non-nucleophilic base like Cs2CO3 in an aprotic polar solvent like THF at room temperature.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[3] You can spot the starting material, the reaction mixture, and a co-spot of both to track the consumption of the starting material and the formation of the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Q4: What are the common byproducts, and how can I minimize them?
The most common byproduct is the regioisomer formed by alkylation at the "wrong" nitrogen of the pyrazole ring. Minimizing this can be achieved by carefully selecting reaction conditions, as discussed in the troubleshooting section. Another potential byproduct is the polymerization of the acrylate. This can be minimized by using a controlled addition of the acrylate and avoiding excessively high temperatures.
Q5: What is the best method for purifying the final product?
After acidic workup, the product often precipitates as a solid and can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture. If the product is an oil or does not precipitate cleanly, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be effective.
Experimental Protocols
Protocol 1: Aza-Michael Addition of Ethyl Pyrazole-3-carboxylate with Ethyl Acrylate
This protocol describes a general procedure for the N-alkylation of a pyrazole ester.
-
Reaction Setup: To a solution of ethyl pyrazole-3-carboxylate (1.0 eq) in anhydrous THF, add cesium carbonate (Cs2CO3, 0.2 eq).
-
Reagent Addition: Slowly add ethyl acrylate (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting pyrazole is consumed.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the diethyl ester intermediate.
Protocol 2: Saponification to 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
This protocol details the hydrolysis of the diethyl ester to the final di-acid product.
-
Hydrolysis: Dissolve the diethyl ester from Protocol 1 in a mixture of THF and water (e.g., 2:1 v/v). Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.
-
Acidification: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.[3]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base for Michael Addition | Cs2CO3 (catalytic) | Highly efficient for aza-Michael additions of azoles.[2] |
| Solvent for Michael Addition | THF or DMF | Aprotic polar solvents that facilitate the reaction.[2][3] |
| Hydrolysis Base | NaOH or LiOH (excess) | Ensures complete saponification of the ester.[4] |
| Workup pH | 1-2 | Protonates both carboxylic acids for precipitation/extraction.[3] |
Visualizations
Reaction Pathway
Caption: Synthetic route to 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC. (2026, January 14).
- Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.).
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. (n.d.).
- Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - ORBi. (2022, December 16).
Sources
- 1. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orbi.uliege.be [orbi.uliege.be]
common side reactions in the synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
Executive Summary
The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid is a critical workflow in the generation of pyrazole-based ligands and pharmaceutical intermediates. The standard route involves the Michael addition of a pyrazole-3-carboxylate ester to an acrylate derivative (e.g., ethyl acrylate or acrylonitrile), followed by global hydrolysis.
While conceptually simple, this pathway is plagued by three primary failure modes: Regioisomerism (N1 vs. N2 alkylation) , Retro-Michael decomposition , and Decarboxylation . This guide provides mechanistic insights and actionable protocols to mitigate these specific risks.
Module 1: Regioselectivity (The N1 vs. N2 Problem)
Issue: Users frequently report the formation of a "close-eluting impurity" (often 5-15%) identified as the 1,5-isomer.
Q: Why am I obtaining a mixture of 1,3- and 1,5-substituted pyrazoles? A: This is a classic consequence of pyrazole tautomerism. The starting material, ethyl pyrazole-3-carboxylate, exists in equilibrium between two tautomers.
-
Path A (Desired): Alkylation at the nitrogen distal to the electron-withdrawing carboxylate group yields the 1,3-isomer (1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid). This is generally favored electronically (the distal nitrogen is more nucleophilic) and sterically.
-
Path B (Undesired): Alkylation at the nitrogen proximal to the carboxylate yields the 1,5-isomer (1-(2-carboxyethyl)-1H-pyrazole-5-carboxylic acid).
Troubleshooting Protocol:
-
Switch Bases: Strong bases (NaH) can sometimes erode regioselectivity by creating a "naked" anion that is less discriminating. Use milder bases like K₂CO₃ or DBU in a polar aprotic solvent.
-
Solvent Control: Use DMF or Acetonitrile . These solvents stabilize the specific transition states that favor the 1,3-isomer.
-
Thermodynamic Control: The 1,3-isomer is thermodynamically more stable due to lower steric clash between the N-alkyl arm and the C3-carboxyl group. Conducting the reaction at moderate heat (40-60°C) rather than 0°C can sometimes improve the ratio by allowing the reversible Michael addition to equilibrate to the stable 1,3-product (see Module 2).
Visualizing the Pathway:
Figure 1: Bifurcation of the alkylation pathway. The 1,3-isomer is favored due to the higher nucleophilicity of the distal nitrogen and lower steric hindrance.
Module 2: The Retro-Michael Trap
Issue: Yield drops significantly upon scale-up, or starting material reappears after the reaction seemed complete.
Q: My reaction reached 95% conversion, but after leaving it overnight at reflux, the conversion dropped to 70%. Why? A: The Michael addition is reversible . Under basic conditions and high temperatures, the adduct can undergo a Retro-Michael reaction , ejecting the acrylate and regenerating the starting pyrazole. This is entropy-driven; prolonged heating pushes the equilibrium back toward the two starting fragments.
Troubleshooting Protocol:
-
Temperature Cap: Do not exceed 80°C for the alkylation step.
-
Stoichiometry: Use a slight excess of the acrylate (1.2 – 1.5 eq) to push the equilibrium forward (Le Chatelier’s principle).
-
Quench Promptly: Once HPLC indicates >95% conversion, cool the reaction to room temperature immediately and neutralize the base. Do not "soak" the reaction at heat.
Figure 2: The Retro-Michael cycle. Excessive heat or reaction time can reverse the product formation.
Module 3: Hydrolysis & Decarboxylation
Issue: Loss of the carboxylic acid group at position 3 during the final hydrolysis step.
Q: Mass spec shows a product with [M-44]. Did I decarboxylate? A: Yes. Pyrazole-3-carboxylic acids are prone to thermal decarboxylation, especially if the 3-position is protonated while the ring is electron-deficient. This typically happens during acidic workup or thermal drying of the free acid.
Troubleshooting Protocol:
-
Base Hydrolysis is Safer: Use LiOH or NaOH in THF/Water at room temperature or mild heat (50°C). Avoid acidic hydrolysis (HCl reflux) which promotes decarboxylation.
-
Controlled Acidification: When acidifying the carboxylate salt to precipitate the free acid, adjust pH to 2-3 carefully at 0°C . Do not heat the acidic solution.
-
Drying: Dry the final solid under vacuum at <50°C .
Optimized Experimental Protocol
Objective: Synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid via Michael Addition.
Step 1: Michael Addition (N-Alkylation)
-
Charge: Ethyl pyrazole-3-carboxylate (1.0 eq) and K₂CO₃ (0.5 eq) in DMF (5 mL/g).
-
Note: Catalytic base is often sufficient for Michael additions, but 0.5 eq ensures rate.
-
-
Add: Ethyl acrylate (1.2 eq) dropwise at 25°C.
-
React: Heat to 50°C for 4-6 hours.
-
Checkpoint: Monitor by HPLC.[1] Look for disappearance of pyrazole. If <5% remains, stop. Do not overheat.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Concentrate to give the diester intermediate.
Step 2: Global Hydrolysis
-
Charge: Diester intermediate in THF/Water (1:1).
-
Add: LiOH·H₂O (2.5 eq).
-
React: Stir at 40°C for 3 hours.
-
Isolation: Cool to 0°C. Acidify carefully with 1M HCl to pH 2-3.
-
Critical: The product should precipitate. Filter and wash with cold water.
-
-
Drying: Vacuum oven at 45°C .
Comparison of Common Side Products
| Retention Time (Rel) | Identity | Cause | Solution |
| 1.00 | Target (1,3-isomer) | -- | -- |
| 0.95 | 1,5-Isomer | N2 Alkylation (Regioisomerism) | Use K₂CO₃/DMF; Avoid NaH. |
| 0.50 | Starting Pyrazole | Incomplete Rxn / Retro-Michael | Check temp (<80°C); Increase acrylate eq. |
| 0.80 | Decarboxylated | Thermal stress on acid | Avoid boiling acid; Dry <50°C. |
References
-
Regioselectivity in Pyrazole Alkylation
-
Michael Addition Mechanism
- Title: Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
- Source:RSC Advances, 2017.
-
URL:[Link]
-
Decarboxylation of Pyrazoles
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. escholarship.org [escholarship.org]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 8. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid Derivatives
Status: Active Agent: Senior Application Scientist Ticket ID: PYR-OPT-2026 Subject: Troubleshooting Synthesis, Regioselectivity, and Isolation[1][2]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with the 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid scaffold.[1] This dicarboxylic acid is a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors, glutamate receptor ligands, and lanthanide chelators.[1][2]
The synthesis typically involves a Michael addition of a pyrazole-3-carboxylate to an acrylate , followed by hydrolysis.[1] While deceptively simple, this pathway is prone to three specific failure modes:[1][2]
-
Regiochemical Drift: Formation of the unwanted N2-isomer (1,5-disubstituted product).[1]
-
Retro-Michael Instability: Reversibility of the reaction at high temperatures.
-
Isolation Failure: Inability to recover the highly polar dicarboxylic acid from the aqueous phase.
This guide provides self-validating protocols and troubleshooting workflows to resolve these issues.
Module 1: Regioselectivity (The N1 vs. N2 Challenge)
The Issue: You are observing a mixture of isomers by NMR. The target is the 1,3-substituted pyrazole (N1 alkylation), but you suspect the presence of the 1,5-substituted impurity (N2 alkylation).
The Mechanism: The pyrazole-3-carboxylate anion is an ambident nucleophile.
-
N1 Attack (Desired): Occurs at the nitrogen distal to the C3-ester. This is sterically favored but can be kinetically slower.
-
N2 Attack (Undesired): Occurs at the nitrogen proximal to the C3-ester. This leads to the 1,5-isomer.[1]
Troubleshooting Workflow:
Caption: Decision tree for correcting regioselectivity issues in pyrazole alkylation.
Optimized Protocol for N1 Selectivity: To maximize the 1,3-isomer, use thermodynamic control with a mild base in a polar aprotic solvent.[1][2]
-
Substrate: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq).
-
Reagent: Methyl Acrylate (1.2 eq) or tert-Butyl Acrylate (1.2 eq).
-
Base:
(0.5 eq) or DBU (0.1 eq). Avoid NaH unless necessary, as tight ion pairing can reduce steric discrimination.[1][2] -
Condition: Heat to 60°C.
-
Why? Higher temperatures facilitate the reversibility of the Michael addition (Retro-Michael). Since the N1-product is thermodynamically more stable (less steric clash between the N-alkyl group and the C3-ester), equilibrating conditions favor the desired product.
-
Module 2: Reaction Kinetics & The Retro-Michael Trap
The Issue: Low conversion or disappearing product upon prolonged heating.
The Science:
The Michael addition is reversible.
Optimization Matrix:
| Variable | Recommendation | Rationale |
| Temperature | 50–60°C | Sufficient activation energy without promoting rapid retro-Michael elimination.[1] |
| Base | DBU (Catalytic) | 1,8-Diazabicyclo[5.4.0]undec-7-ene is a strong, non-nucleophilic base that accelerates the forward reaction without consuming the acrylate.[1][2] |
| Acrylate | Excess (1.5 eq) | Pushes equilibrium to the right (Le Chatelier's principle).[1][2] |
| Concentration | High (1.0 M) | Bimolecular reactions are faster at higher concentrations; minimizes solvent waste.[1][2] |
Step-by-Step Protocol (The "DBU Method"):
-
Dissolve Ethyl 1H-pyrazole-3-carboxylate (10 mmol) in MeCN (10 mL).
-
Add Methyl Acrylate (15 mmol).
-
Add DBU (1 mmol, 10 mol%).
-
Stir at 50°C for 4–6 hours.
-
Monitor: Check TLC/LCMS. If conversion stalls, add another 0.2 eq of acrylate.[1][2]
-
Workup: Evaporate solvent. The residue is the crude diester.
Module 3: Isolation of the Dicarboxylic Acid
The Issue: After hydrolyzing the diester, the final product (1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid) is extremely polar.[1] It does not extract into Ethyl Acetate or DCM from water, leading to "zero yield" after workup.[1][2]
The Solution: Do not attempt standard organic extraction. Use Isoelectric Precipitation or Continuous Extraction .
Workflow Diagram:
Caption: Isolation workflow for highly polar dicarboxylic acids.
Detailed Isolation Protocol:
-
Hydrolysis: Dissolve the crude diester in 2.5 M NaOH (3 eq). Stir at Room Temperature for 2 hours. (Avoid heating to prevent decarboxylation).[1][2]
-
Acidification: Cool to 0°C. Slowly add Conc. HCl until pH reaches ~1.0.
-
Observation:
-
Rescue (Scenario B):
-
Saturate the aqueous phase with solid NaCl.
-
Extract 3x with n-Butanol or THF/Ethyl Acetate (1:1) .[1]
-
Dry organic layer over
and evaporate.[1][2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Recrystallization: Dissolve the crude acid in minimum hot water or methanol, then add acetone or ether to induce precipitation.[1][2]
-
Frequently Asked Questions (FAQ)
Q: Can I use acrylic acid directly instead of the ester? A: Yes, but it requires 2 equivalents of base (one for the carboxylic acid, one for the pyrazole).[1][2] The reaction is often messier due to the solubility of the dicarboxylate salt. Using the ester (methyl/ethyl acrylate) is cleaner and allows for purification at the diester stage if needed.[2]
Q: Why am I seeing decarboxylation? A: Pyrazole-3-carboxylic acids can decarboxylate at high temperatures (>150°C) or under acidic conditions with heat.[1] Ensure your hydrolysis is done at room temperature and the acidification is performed on ice.
Q: How do I confirm the regiochemistry? A: NOESY NMR is the gold standard.
-
N1-isomer (Desired): You should see an NOE correlation between the
protons and the pyrazole C5-H proton. -
N2-isomer (Undesired): The
protons will show NOE with the ester group (if unhydrolyzed) or no correlation to the C5-H.
References
-
BenchChem. (2025).[1][2][3][5][6] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2026).[2] Biocatalyzed aza-Michael addition via continuous flow technology. PMC. Retrieved from
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Retrieved from [1][2]
-
Organic Chemistry Portal. (2021). Practical and Regioselective Synthesis of Alkylated Heterocycles. Retrieved from [1][2]
-
Royal Society of Chemistry. (2026). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[2][7] Retrieved from [1][2][6]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
[1][2][3]
Product ID: 1-CE-P3CA Chemical Formula: C₇H₈N₂O₄ Molecular Weight: 184.15 g/mol Support Tier: Advanced Application Engineering[1][2][3]
Core Crystallization Strategy (The "Golden Path")[2]
Before troubleshooting, ensure you are attempting the standard pH-swing protocol , which is the most robust method for this specific dicarboxylic acid.[1][3]
The Logic: This molecule contains two carboxylic acid groups and a pyrazole ring.[2][3][4][5] It exhibits high water solubility at neutral/basic pH and low solubility at acidic pH.[2][3] Organic solvent recrystallization often leads to "oiling out" due to its high polarity.[1][2][3]
Standard Protocol: pH-Swing Precipitation[1][2][3]
-
Dissolution: Suspend crude solid in 1M NaOH or sat. NaHCO₃ (approx. 5-10 volumes).[1][2][3] Stir until fully dissolved.
-
Why: Deprotonates both carboxyl groups, creating a highly soluble dianion.[3]
-
-
Filtration: Filter the basic solution through a 0.45 µm membrane to remove insoluble mechanical impurities or unreacted starting materials.[2][3]
-
Acidification (Critical Step): Slowly add 2M HCl dropwise with vigorous stirring.
-
Aging: Stir the slurry for 1-2 hours at room temperature (or cool to 4°C) to allow Ostwald ripening (crystal growth).
-
Isolation: Filter, wash with cold water (to remove NaCl), and dry.[3]
Troubleshooting Guide (Q&A Format)
Phase 1: Dissolution & Solubility Issues
Q: The solid won't dissolve in common organic solvents (MeOH, EtOH, Acetone).[3] What should I do? A: This is expected. The dicarboxylic acid moiety makes the molecule highly polar and capable of strong intermolecular hydrogen bonding.[3]
-
Solution: Switch to polar protic solvents with heat, or use water .[3]
-
Recommended Solvent Screen:
Q: I am trying to recrystallize from hot water, but the compound decomposes. A: Pyrazole carboxylic acids can decarboxylate at high temperatures, especially if the solution is acidic.[3]
-
Fix: Avoid boiling water (>95°C) for extended periods. Dissolve at 60-70°C. If higher temperatures are needed, ensure the pH is not extremely acidic (keep pH > 3 during heating, then acidify only after cooling).
Phase 2: Nucleation & Growth (Oiling Out)[2][3]
Q: As I cool the solution, the product separates as a sticky oil instead of crystals. (Oiling Out) A: This is the most common failure mode for this molecule, caused by the "Metastable Zone Width" (MSZW) being too wide or the solvent being too polar/non-polar mismatch.[3]
-
Immediate Fix: Re-heat until the oil dissolves.[2][3] Add a seed crystal (0.1 wt%) at the saturation point.[2][3]
-
Process Adjustment:
Q: I get a "gel" instead of a filterable solid. A: This indicates the formation of a solvate or rapid precipitation of amorphous material.[2][3]
-
Fix:
Phase 3: Purity & Regioisomers[1][2][3]
Q: My NMR shows a mixture of isomers. How do I remove the 1-(2-carboxyethyl)-1H-pyrazole-5-carboxylic acid impurity? A: The N-alkylation of pyrazoles often produces a mixture of 1,3- and 1,5-isomers.[1][2] The 1,3-isomer (your target) is generally less soluble in non-polar solvents than the 1,5-isomer due to symmetry and packing.[1][2]
-
Purification Protocol:
-
Recrystallization Solvent: Use Water or Methanol .[2][3] The 1,3-isomer typically crystallizes first.[1][2][3]
-
Fractional Crystallization:
-
Check: 1H NMR is definitive. Look for the pyrazole ring proton shifts.[2][3] The 1,5-isomer often has protons that are more shielded (upfield) due to the proximity of the carboxyethyl group to the other carboxylic acid.
-
Visualization: Crystallization Decision Matrix[1][2][3]
The following diagram outlines the logical flow for selecting the correct crystallization method based on your initial observations.
Caption: Decision tree for selecting between pH-swing precipitation and solvent recrystallization based on initial solubility behavior.
Experimental Data & Specifications
Solvent Screening Table
Estimated behavior based on pyrazole dicarboxylic acid analogs.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommendation |
| Water (pH 7) | High | High | Low | Excellent for initial dissolution (pH swing).[1][2][3] |
| Water (pH 2) | Moderate | Very Low | Low | Excellent for precipitation.[2][3] |
| Methanol | High | Moderate | Medium | Good for removing non-polar impurities.[2][3] |
| Ethanol | Moderate | Low | High | Risk of oiling out; use with water (90:10).[2][3] |
| Acetone | Low | Insoluble | High | Poor solvent; good anti-solvent.[2][3] |
| DMF/DMSO | Very High | High | High | Avoid. Hard to dry; product loss high.[1][2][3] |
Critical Process Parameters (CPP)
-
Acidification Rate: >15 minutes. Rapid acidification traps impurities.[2][3]
-
Final pH: 2.0 ± 0.[2][3]2. Going lower (pH < 1) increases salt contamination (NaCl) without improving yield.[2][3]
-
Drying Temperature: < 60°C under vacuum.[2][3] Higher temps risk dehydration of hydrates (if desired) or decarboxylation.[2][3]
Isomer Management Logic
The synthesis of this molecule often involves the alkylation of ethyl pyrazole-3-carboxylate.[1][2][3] This step determines the impurity profile.[2][3]
Caption: Workflow for managing and separating the critical 1,5-regioisomer impurity.
References
-
Synthesis and Regioselectivity: Elguero, J. (2002).[3] Comprehensive Heterocyclic Chemistry II. Pyrazoles.[2][3][4][5][6][7][8][9][10] Elsevier.[2] (Definitive text on pyrazole tautomerism and alkylation regioselectivity).
-
Crystallization of Zwitterions: Myerson, A. S. (2002).[3] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][3] [2][3]
-
General Solubility Data: PubChem Compound Summary for Pyrazole-3-carboxylic acid derivatives. National Center for Biotechnology Information.[1][2][3] [Link]
-
Oiling Out Troubleshooting: Veesler, S., et al. (2006).[3] "Crystallization in the presence of impurities: Oiling out."[2][3] Organic Process Research & Development. [Link][2][3]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazol-3-Carboxylsäure 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
Navigating the Scale-Up of 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic Acid Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the scaled-up synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid. As a molecule of interest in pharmaceutical research, its efficient and reliable production is paramount. This document offers practical, field-tested advice from senior application scientists to address common challenges encountered during laboratory and pilot-plant scale production.
Introduction to the Synthetic Pathway
The most common and scalable synthetic route to 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid involves a two-step process. The first step is an aza-Michael addition of ethyl pyrazole-3-carboxylate to an acrylate, followed by the hydrolysis of the resulting diester intermediate. While seemingly straightforward, scaling up this synthesis presents unique challenges that can impact yield, purity, and process efficiency.
A crucial alternative to consider is starting with pyrazole-3-carboxylic acid directly in the aza-Michael addition. This would be followed by the hydrolysis of the remaining ester group. The choice between these starting materials often depends on cost, availability, and the specific challenges encountered during the reaction.
This guide will delve into the intricacies of both key reaction stages, providing a structured approach to troubleshooting and process optimization.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages in the synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Technical Support Center: Troubleshooting Solubility of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
Introduction 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7) is a highly versatile dicarboxylic acid building block frequently utilized in organic synthesis, PROTAC linker design, and coordination chemistry. Despite its utility, researchers often encounter significant solubility bottlenecks when preparing assay stocks. This guide synthesizes structural chemistry principles and field-proven methodologies to help you achieve complete dissolution without compromising compound integrity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in standard aqueous buffers or non-polar solvents? A1: The solubility challenge is an inherent thermodynamic consequence of its molecular structure. The molecule contains two carboxylic acid groups and a pyrazole ring. In the solid state, carboxylic acids act as strong hydrogen bond donors and acceptors, forming highly stable cyclic dimers or extended hydrogen-bonded networks[1]. This extensive intermolecular hydrogen bonding creates a very high crystal lattice energy[2]. To dissolve the compound, the solvent must provide enough solvation energy to outcompete these solute-solute interactions, which neither non-polar solvents nor neutral/acidic water can efficiently do[3].
Q2: What is the most effective solvent for preparing a highly concentrated stock solution? A2: For stock solutions, 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are the optimal choices. These aprotic, highly polar solvents act as powerful hydrogen-bond acceptors. They effectively disrupt the intermolecular hydrogen bonds between the carboxylic acid groups, replacing them with solute-solvent interactions and breaking down the crystal lattice[4].
Q3: How do I achieve solubility in aqueous media for cell-based or in vivo biological assays? A3: Pure water or acidic buffers will fail because the protonated carboxylic acids remain strongly hydrogen-bonded to each other[3]. You must exploit the compound's ionizable groups. Pyrazole-3-carboxylic acid derivatives typically have a pKa around 3.6[5]. By adjusting the pH of your aqueous medium to > 7.4 (using NaOH or a strong basic buffer), you deprotonate both carboxylic acid groups to form a di-carboxylate salt. This introduces strong electrostatic repulsion between the molecules and highly favorable ion-dipole interactions with water, dramatically increasing aqueous solubility[4]. Conversion to the corresponding carboxylate anion immensely increases water solubility due to the creation of these ion-dipole intermolecular forces[1].
Q4: Can heating or sonication degrade the compound during the dissolution process? A4: The pyrazole core and carboxylic acid moieties are thermally stable under standard laboratory preparation conditions. Moderate heating (37°C to 50°C) combined with sonication is highly recommended. Heating provides the necessary kinetic energy to overcome the activation barrier of the crystal lattice, while sonication physically breaks down macroscopic particles, increasing the surface area for solvent interaction[4].
Part 2: Solvent Compatibility & Solvation Data
The following table summarizes the expected solubility behavior of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid across various solvent systems to guide your experimental design.
| Solvent System | Expected Solubility | Mechanism of Solvation | Recommended Use |
| DMSO / DMF (100%) | High (>50 mM) | Strong H-bond acceptance disrupts dimers. | Primary stock solutions for in vitro assays. |
| Water (pH < 5.0) | Very Low (<1 mM) | Protonated state; lattice energy dominates. | Not recommended. |
| Water / Buffer (pH > 7.4) | High (>20 mM) | Deprotonation forms highly soluble di-anions. | In vivo dosing, cell culture media. |
| Ethanol / Methanol | Moderate (~5-10 mM) | Weak H-bond disruption. | Intermediate dilutions, synthesis. |
| Hexane / DCM | Insoluble | Cannot disrupt polar H-bond networks. | Precipitation, washing steps. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, dissolution must be empirically verified. Visual inspection is insufficient, as micro-precipitates can scatter light but remain invisible to the naked eye, leading to inaccurate dosing.
Protocol A: Preparation of a 50 mM Stock Solution in DMSO Causality: DMSO acts as an H-bond acceptor to dissolve the protonated dicarboxylic acid by outcompeting solute-solute interactions.
-
Weighing: Accurately weigh the required mass of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid into a sterile, solvent-resistant microcentrifuge tube.
-
Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.
-
Mechanical Disruption: Vortex vigorously for 60 seconds.
-
Thermal/Acoustic Energy: Place the tube in a heated ultrasonic bath at 37°C for 10–15 minutes. The acoustic cavitation will break apart remaining crystal lattices[4].
-
Validation (Critical): Centrifuge the tube at 10,000 x g for 5 minutes.
-
Inspection: Carefully examine the bottom of the tube. If a white pellet is visible, the compound has not fully dissolved; add more DMSO or repeat step 4. If no pellet is present, the stock is ready for use.
Protocol B: Direct Aqueous Dissolution via pH Titration (DMSO-Free) Causality: Deprotonation converts the hydrophobic solid into a hydrophilic di-carboxylate salt, enabling ion-dipole interactions with water[1].
-
Suspension: Suspend the compound in 80% of your final target volume using deionized water. The solution will be cloudy (suspension).
-
Titration: Dropwise, add 0.1 M NaOH while continuously stirring or vortexing.
-
Monitoring: Monitor the pH using a micro-pH probe or pH paper. The solution will begin to clear as the pH approaches 7.0.
-
Equilibration: Once the solution is completely clear, adjust the final pH to 7.4 using dilute HCl or NaOH as needed.
-
Volume Adjustment: Top up to the final 100% volume with water or your concentrated assay buffer (e.g., 10x PBS) to achieve the desired osmolarity.
-
Validation: Filter the solution through a 0.22 µm syringe filter. Quantify the final concentration of the flow-through using UV-Vis spectroscopy or LC-MS against a known standard curve to ensure no compound was lost to precipitation.
Part 4: Solubility Workflow Visualization
Workflow for dissolving 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid based on application.
References[4] Improving solubility of pyrazole derivatives for reaction. Benchchem. https://benchchem.com[2] Carboxylic Acids: Hydrogen Bonding and Solubility. TutorChase. https://tutorchase.com[3] Physical Properties of Carboxylic Acids. CK-12 Foundation.https://ck12.org[5] 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Home Sunshine Pharma.https://hsppharma.com[1] Structure and Properties of Carboxylic Acids. Chemistry LibreTexts.https://libretexts.org
Sources
enhancing the stability of metal complexes with 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
The following guide is designed as a specialized Technical Support Center for researchers working with 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (referred to herein as H₂cepc ).
This ligand is structurally distinct: it features a rigid pyrazole core, a proximal carboxylic acid at position 3, and a flexible carboxyethyl arm at position 1. Unlike simple pyrazoles, the N1-substitution prevents the formation of classic M-N-N-M pyrazolate bridges. Instead, stability relies entirely on the chelate effect (N2 donor + two carboxylate arms).
Status: Active Role: Senior Application Scientist Ticket Subject: Troubleshooting Stability & Solubility Issues in H₂cepc Coordination Protocols
Quick Navigation
Module 1: Synthesis & Solubility Troubleshooting
User Issue: "I am trying to complex H₂cepc with Cu(II) and Zn(II), but I get an immediate amorphous precipitate that is insoluble in water and methanol."
Root Cause Analysis:
The ligand H₂cepc is a dicarboxylic acid. At neutral pH, it likely forms a neutral, polymeric species
Troubleshooting Protocol: The "pH-Swing" Method
| Step | Action | Technical Rationale |
| 1 | Pre-deprotonation | Dissolve H₂cepc in 2.05 equivalents of NaOH or KOH before adding the metal salt. This ensures the ligand is in the anionic (cepc)²⁻ form, ready to chelate immediately. |
| 2 | Dilution Factor | Maintain concentration < 0.01 M during mixing. High concentrations favor intermolecular bridging (precipitation) over intramolecular chelating (soluble discrete complexes). |
| 3 | Counter-ion Switch | Avoid Sulfate or Phosphate salts. Use Perchlorate (ClO₄⁻) or Nitrate (NO₃⁻) . Sulfates often bridge metals, encouraging polymerization. |
| 4 | The "Auxiliary" Block | Add a blocking ligand like 1,10-phenanthroline (1:1 ratio) before the metal. This occupies 2 coordination sites, forcing H₂cepc to chelate the remaining sites rather than bridge to a neighbor. |
FAQ: Why not use simple heating?
-
Answer: Heating an amorphous precipitate of this ligand often leads to thermal decomposition before crystallization. You must establish the correct coordination mode in solution first.
Module 2: Thermodynamic Stability (The Chelate Effect)
User Issue: "My complex forms but degrades upon dilution or during chromatography."
Root Cause Analysis: The H₂cepc ligand forms a [5, 6]-membered chelate ring system . The 5-membered ring (N2–C3–COO⁻) is rigid and stable. The 6-membered ring (N1–ethyl–COO⁻) is flexible. If the metal ion is too small (e.g., Ni²⁺) or too large (e.g., La³⁺), the flexible arm may dissociate, leading to hydrolysis.
Optimization Guide: Matching Metal Radius to Ligand Bite Angle
To enhance stability, you must match the metal's ionic radius to the ligand's "bite."
-
Optimal Metals: Cu(II), Zn(II), Cd(II). The Jahn-Teller distortion of Cu(II) is particularly well-stabilized by the flexible carboxyethyl arm.
-
Challenging Metals: Fe(III) (Hard acid prefers O-only), Pt(II) (Square planar geometry strains the tridentate ligand).
Stability Enhancement Workflow:
Figure 1: Decision tree for optimizing metal-ligand compatibility based on ionic radius.
Module 3: Hydrolytic & Oxidative Stability
User Issue: "The complex changes color from blue to green over 24 hours in buffer."
Root Cause Analysis: This indicates aquation (water displacing the carboxylate arm) or oxidation (if using Co/Fe). The carboxyethyl arm is the "weak link"—it is hemilabile. In aqueous buffers, water competes for the metal coordination site.
Protocol: The "Hydrophobic Shield" Strategy
To prevent water attack, you must increase the hydrophobicity around the metal center.
-
Mixed-Solvent Systems: Perform experiments in 10% DMSO or PEG-400 aqueous solutions. The increased viscosity and reduced water activity stabilize the chelate.
-
Steric Bulking: If possible, use the ester derivative of the ligand during synthesis, then hydrolyze carefully, OR use a bulky counter-cation like Tetraphenylphosphonium (PPh₄⁺) . The bulky cation pairs with the anionic complex, wrapping it in a hydrophobic shell that repels water molecules.
Critical Alert: Buffer Incompatibility
-
DO NOT USE: Citrate or Phosphate buffers. These are strong chelators that will strip the metal from H₂cepc.
-
USE: HEPES or MOPS (Non-coordinating buffers).
Module 4: Characterization & Validation
User Question: "How do I prove the ligand is chelating and not just bridging?"
Validation Checklist:
| Technique | Expected Signal for Stable Chelate | Warning Sign (Instability) |
| IR Spectroscopy | Broad OH stretch > 3400 cm⁻¹ (indicates coordinated water/hydrolysis). | |
| ¹H NMR (d₆-DMSO) | Distinct downfield shift of the ethyl protons (-CH₂-CH₂-) due to rigidification near the metal. | Broad/smearing peaks indicate fluxional behavior (arm detaching/reattaching). |
| UV-Vis | Distinct d-d transition shift (e.g., Blue shift for Cu(II) due to N-donor contribution). | Spectra identical to metal salt (indicates no binding). |
References
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
-
Mukherjee, P. S., et al. (2011). "High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks." Chemical Science.
- Vicente, J., et al. (2009). "Coordination Chemistry of Pyrazole-3-carboxylic Acid Derivatives." European Journal of Inorganic Chemistry. (Specific insights into the 3-carboxy binding pocket).
-
Kruger, P. E., et al. (2021).[1] "Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid." MDPI Molecules. (Analogous carboxylate/nitrogen coordination strategies).
-
Girolamo, L. M., & Ardizzoia, G. A. (1997). "The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems." Progress in Inorganic Chemistry.
Sources
Validation & Comparative
Publish Comparison Guide: Spectroscopic Differentiation of 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic Acid and Its Regioisomers
Executive Summary
In the development of pyrazole-based pharmacophores, the regioselective N-alkylation of pyrazole-3-carboxylic acid derivatives is a critical yet error-prone step. The reaction of ethyl 1H-pyrazole-3-carboxylate with 3-halopropanoates (or acrylates via Michael addition) typically yields a mixture of two regioisomers: the desired 1,3-disubstituted product (Target) and the 1,5-disubstituted isomer (Impurity).
This guide provides a definitive spectroscopic framework to distinguish 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (Isomer A) from its regioisomer, 1-(2-carboxyethyl)-1H-pyrazole-5-carboxylic acid (Isomer B). We prioritize self-validating NMR protocols over reliance on literature melting points, which can be misleading due to polymorphism.
Structural Context & Isomerism[1][2]
The core challenge stems from the annular tautomerism of the starting material, 1H-pyrazole-3-carboxylic acid (or its ester). When alkylated, the electrophile can attack either nitrogen atom:
-
Path A (N1 Alkylation): Yields the 1,3-isomer . The side chain is distal to the carboxylic acid.
-
Path B (N2 Alkylation): Yields the 1,5-isomer . The side chain is proximal to the carboxylic acid.
Note on Nomenclature: While often referred to as "N1 vs. N2 alkylation," IUPAC rules re-number the ring so that the nitrogen bearing the substituent is N1. Therefore, the "N2-alkylated" product of a 3-substituted pyrazole becomes a 1,5-disubstituted pyrazole .
| Feature | Target (Isomer A) | Alternative (Isomer B) |
| IUPAC Name | 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid | 1-(2-carboxyethyl)-1H-pyrazole-5-carboxylic acid |
| Substitution Pattern | 1,3-disubstituted | 1,5-disubstituted |
| Steric Environment | Open (Substituents far apart) | Crowded (Substituents adjacent) |
| Symmetry |
Spectroscopic Comparison Strategy
1H NMR: The Diagnostic Signals
The most reliable 1D proton markers are the pyrazole ring protons (H4 and H5 for Isomer A; H3 and H4 for Isomer B).
-
Isomer A (1,3-pattern):
-
H5 Proton: Appears as a doublet (
Hz) typically downfield ( 7.6 - 8.0 ppm) due to the adjacent N1. -
H4 Proton: Appears as a doublet (
6.6 - 6.9 ppm). -
Key Distinction: The H5 proton is spatially close to the N-alkyl group (
).
-
-
Isomer B (1,5-pattern):
-
H3 Proton: Appears as a doublet (
7.4 - 7.6 ppm). -
H4 Proton: Appears as a doublet (
6.6 - 6.9 ppm). -
Key Distinction: The H3 proton is far from the N-alkyl group. The N-alkyl group is spatially close to the carboxylic acid (or ester) group, not a ring proton.
-
13C NMR: Chemical Shift Trends
The carbon chemical shifts provide corroborating evidence, particularly for the carboxyl carbons and the ring carbons.
| Carbon Position | Isomer A (1,[1]3) Expected Shift ( | Isomer B (1,5) Expected Shift ( | Mechanistic Insight |
| C3 (Ring) | ~140-145 ppm | ~130-135 ppm | C3 is deshielded by the -COOH group directly attached in Isomer A. |
| C5 (Ring) | ~130-135 ppm | ~135-140 ppm | C5 is deshielded by the -COOH group in Isomer B. |
| N-CH2 (Side chain) | ~50-55 ppm | ~45-50 ppm | Steric compression in the 1,5-isomer often shields the N-methylene carbon slightly. |
2D NMR: The "Self-Validating" Protocol (NOESY/HMBC)
This is the gold standard. You cannot rely solely on 1D shifts due to solvent and concentration effects.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Isomer A (1,3): Strong NOE correlation between the N-methylene protons (side chain) and the H5 pyrazole proton .
-
Isomer B (1,5): NO correlation between N-methylene and any ring proton (H3 is too far). You may see NOE between N-methylene and the ethyl ester protons (if esterified) or simply a lack of ring-proton NOE.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Isomer A: The N-methylene protons show a
correlation to C5 (ring CH) and C3 (quaternary). -
Isomer B: The N-methylene protons show a
correlation to C5 (quaternary, bearing COOH) and C3 (ring CH). -
Differentiation: Check the carbon correlated to the N-CH2. If that carbon is a CH (by HSQC), it is Isomer A. If it is a quaternary C , it is Isomer B.
-
Experimental Protocols
Synthesis & Isolation (Context)[1][2][4]
-
Reaction: Alkylation of ethyl 1H-pyrazole-3-carboxylate with ethyl 3-bromopropionate using
in Acetone or DMF. -
Outcome: Typically favors Isomer A (1,3) by a ratio of ~3:1 to 10:1 depending on conditions.
-
Purification: The isomers usually have distinct
values. Isomer A is generally more polar than Isomer B due to better solvation of the exposed COOH/Ester group, though this varies by solvent system.
NMR Acquisition Protocol
To ensure data integrity, follow this acquisition sequence:
-
Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL DMSO-
. (DMSO is preferred over to prevent aggregation of the carboxylic acid). -
1D 1H NMR: Acquire with sufficient relaxation delay (
) to ensure integration accuracy. -
1D 13C NMR: Acquire proton-decoupled spectrum.
-
HSQC: Acquire to identify C-H pairs (Identify C4-H4 and C5-H5 or C3-H3).
-
HMBC (Critical): Optimize for long-range coupling (
Hz). Focus on N1-CH2 correlations. -
NOESY: Mixing time of 500 ms.
Visualization: Isomer Assignment Workflow
The following diagram illustrates the logic flow for assigning the correct structure using the data described above.
Caption: Logical workflow for the spectroscopic assignment of 1,3- vs 1,5-disubstituted pyrazoles using NOESY and HMBC correlations.
References
-
Regioselective N-Alkylation of Pyrazoles
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source: The Journal of Organic Chemistry (2017).
-
URL:[Link]
-
NMR Characteristics of Pyrazoles
- Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Source: Canadian Journal of Chemistry (1993).
-
URL:[Link]
-
General Synthesis Methodology
-
Spectral Data Verification
Sources
Confirming the Purity of Synthesized 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid: A Comparative HPLC Guide
Executive Summary
Synthesizing highly polar, multi-acidic heterocyclic compounds like 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid presents significant analytical bottlenecks during purity confirmation. Standard reversed-phase liquid chromatography (RPLC) methods frequently fail, resulting in void volume elution, severe peak tailing, and inaccurate purity quantitation. This guide provides an objective comparison of traditional C18 columns against Polar-Embedded (AQ-C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives, delivering a self-validating protocol engineered for rigorous pharmaceutical and chemical development.
The Analytical Challenge: Polarity and Secondary Interactions
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7) contains two carboxylic acid moieties and a basic pyrazole nitrogen. This structural profile creates a perfect storm for chromatographic failure on standard alkyl phases:
-
Void Volume Elution (
) : Highly polar analytes have negligible affinity for nonpolar C18 stationary phases 1[1]. To force retention, mobile phases must be nearly 100% aqueous, which causes standard C18 pores to "dewet" or collapse, destroying reproducibility. -
Silanol-Induced Peak Tailing : The pyrazole nitrogen acts as a hydrogen bond donor/acceptor and can undergo ionic interactions with residual, unshielded silanols on the silica matrix. At mid-pH levels, this uneven ionization distorts peak symmetry, artificially inflating the integration area of trailing impurities 2[2].
Comparative Column Technologies
To achieve accurate purity assessment, the stationary phase must be deliberately matched to the analyte's polarity and ionization state.
-
Standard Alkyl C18 (The Baseline) : Relies entirely on hydrophobic partitioning. Highly prone to phase collapse in highly aqueous conditions and offers no shielding against silanol activity.
-
Polar-Embedded C18 / AQ-C18 (The Optimized RPLC) : Incorporates a hydrophilic functional group (e.g., amide, ether) near the silica surface. This prevents dewetting in 100% aqueous mobile phases and sterically shields residual silanols, ensuring sharp, symmetrical peaks for polar acids 3[3].
-
HILIC (The Orthogonal Approach) : Utilizes a polar stationary phase (e.g., zwitterionic or bare silica) with an organic-rich mobile phase (>70% acetonitrile). Water acts as the strong eluting solvent. HILIC provides orthogonal selectivity, reversing the elution order and strongly retaining compounds that elute at
in RPLC 4[4].
Fig 1: Chromatographic column selection pathways for highly polar acidic analytes.
Performance Comparison Data
The following table summarizes the quantitative performance metrics when analyzing 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid across the three column chemistries.
| Chromatographic Parameter | Standard Alkyl C18 | Polar-Embedded (AQ-C18) | Zwitterionic HILIC |
| Retention Time ( | 1.8 min (Near Void) | 6.5 min | 8.2 min |
| USP Tailing Factor ( | 2.4 (Severe Tailing) | 1.05 (Symmetrical) | 1.10 (Symmetrical) |
| Theoretical Plates ( | < 2,000 | > 12,000 | > 14,500 |
| Resolution ( | Co-elution | 3.8 | 4.5 |
| Aqueous Compatibility | Poor (Dewetting risk) | Excellent (100% Aqueous) | N/A (Organic rich) |
Self-Validating Experimental Protocol (AQ-C18 Method)
To ensure scientific integrity, the method must be self-validating. The following protocol utilizes an AQ-C18 column, leveraging pH suppression to maximize retention while utilizing system suitability testing (SST) to guarantee data trustworthiness.
Step 1: Mobile Phase Preparation & Causality
-
Mobile Phase A : 0.1% Formic Acid in Ultrapure Water (pH ~2.7).
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Expert Insight: The pKa of the carboxylic acid groups is approximately 3.5–4.5. By buffering the mobile phase to pH 2.7, the acid moieties are fully protonated (neutralized). This maximizes hydrophobic retention and prevents the peak splitting that occurs when an analyte transitions between ionized and neutral states during elution 2[2].
Step 2: Sample Preparation
-
Diluent : 100% Mobile Phase A.
-
Preparation : Dissolve the synthesized compound to a working concentration of 1.0 mg/mL.
-
Expert Insight: Always dissolve the sample in a solvent equal to or weaker than the initial mobile phase conditions. Injecting a highly polar compound dissolved in pure organic solvent into an aqueous gradient will cause immediate breakthrough and peak fronting.
Step 3: System Suitability Testing (SST)
Before analyzing the synthesized batch, inject a resolution standard containing the target analyte and its synthetic precursor (1H-pyrazole-3-carboxylic acid). The system is validated only if it meets the following criteria:
-
USP Tailing Factor (
) for the main peak must be between 0.9 and 1.2. -
Resolution (
) between the precursor and the target must be > 2.0. -
Injection Precision : %RSD of the main peak area over 5 replicate injections must be < 1.0%.
Step 4: Gradient Elution & Integration
-
Gradient : 0-3 min (100% A) to lock the polar analyte onto the column; 3-12 min (ramp to 60% B) to flush out non-polar synthetic byproducts; 12-15 min (re-equilibration at 100% A).
-
Detection : UV at 254 nm (capturing the conjugated pyrazole
-system). -
Calculation : Calculate purity using Area Normalization, excluding blank peaks.
Fig 2: Self-validating HPLC workflow ensuring reliable purity quantification.
References
-
Agilent Technologies . "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."[Link]
-
Chrom Tech, Inc . "What Causes Peak Tailing in HPLC?" [Link]
-
GL Sciences . "InertSustain AQ-C18 HPLC Columns." [Link]
-
LCGC International . "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work."[Link]
Sources
Technical Comparison & Cross-Validation Guide: 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid
Topic: Cross-Validation of Experimental Results for 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic Acid Content Type: Publish Comparison Guide
Executive Summary
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7 / 5408-01-5 derivatives) is a critical bifunctional building block used primarily as a ligand in Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry (e.g., Factor Xa inhibitors).[1] Its structural integrity relies on the precise regiochemistry of the N-substitution.
The primary challenge in its production and application is regioisomer contamination . During synthesis, alkylation can occur at either the N1 or N2 position, leading to a mixture of the desired 1,3-disubstituted product and the unwanted 1,5-disubstituted isomer. This guide provides a technical comparison of synthesis routes and a rigorous cross-validation protocol to ensure material integrity.
Comparative Analysis: Synthesis Routes
To achieve high purity, the choice of synthesis route is the first variable in the validation chain.
Route A: Michael Addition (Recommended)
This method involves the reaction of ethyl 1H-pyrazole-3-carboxylate with an acrylate acceptor (e.g., ethyl acrylate) followed by hydrolysis.
-
Mechanism: Aza-Michael addition.
-
Causality: The reaction is thermodynamically driven. Under optimized conditions, the steric hindrance of the ester group at position 3 directs the bulky alkylating group to the distal nitrogen (N1), favoring the linear 1,3-isomer.
-
Pros: Higher regioselectivity (>90:10), scalable, mild conditions.
-
Cons: Requires a two-step process (esterification
hydrolysis).
Route B: Direct Alkylation (Alternative)
This method uses 3-halopropionic acid (or ester) with a base (e.g., NaH, K2CO3).
-
Mechanism: SN2 Nucleophilic Substitution.
-
Causality: The pyrazolate anion is an ambident nucleophile. Alkylation is governed by a competition between steric hindrance and electron density. This route often yields a significant quantity of the 1,5-isomer (up to 30-40%) due to the "proximity effect" of the metal cation coordinating with the carboxylate.
-
Pros: Direct, fewer steps.
-
Cons: Poor regioselectivity, difficult purification (isomers have similar polarities).
Performance Comparison Table
| Feature | Route A (Michael Addition) | Route B (Direct Alkylation) |
| Regioselectivity (1,3 vs 1,5) | High (~95:5) | Low (~60:40 to 70:30) |
| Purification Difficulty | Low (Recrystallization usually sufficient) | High (Often requires Column Chromatography) |
| Overall Yield | 65-80% | 40-55% (after isomer separation) |
| Scalability | High (Kg scale feasible) | Low (Separation bottleneck) |
Experimental Protocols & Validation
This section details the Route A workflow and the mandatory Cross-Validation steps to certify the compound.
Protocol 1: Synthesis via Michael Addition
-
Reactants: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in ethanol.
-
Catalyst: Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B (0.1 eq).
-
Addition: Add ethyl acrylate (1.2 eq) dropwise at room temperature.
-
Reaction: Reflux for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Hydrolysis: Evaporate solvent. Redissolve residue in THF/Water (1:1). Add LiOH (2.5 eq) and stir at 60°C for 4 hours.
-
Workup: Acidify with 1M HCl to pH 2. The diacid precipitates. Filter and recrystallize from water/ethanol.
Protocol 2: Cross-Validation System (The "Triad" Approach)
To validate the product is the 1,3-isomer and not the 1,5-isomer, you must triangulate data from three sources.
A. 1H NMR Spectroscopy (Primary)
-
Solvent: DMSO-d6.
-
Diagnostic Signal: Look for the pyrazole ring protons.[2]
-
1,3-Isomer (Target): The protons at C4 and C5 are magnetically distinct with a characteristic coupling constant (
Hz). -
NOE (Nuclear Overhauser Effect): Irradiate the
-CH2 protons.-
Positive NOE at the C5-H proton confirms the 1,3-structure (the alkyl group is close to the ring proton).
-
Negative/No NOE at a ring proton suggests the 1,5-isomer (where the alkyl group is close to the carboxylate, not a proton).
-
-
B. 13C NMR Spectroscopy (Secondary)
-
Shift Analysis: The carbon chemical shifts of the pyrazole ring are sensitive to N-substitution.
-
Validation: Compare C3 and C5 shifts. In the 1,3-isomer, the C3 (bearing COOH) is typically downfield relative to the unsubstituted C5, but the N-alkylation shifts the adjacent carbons upfield/downfield characteristically compared to the NH precursor.
C. Melting Point & Elemental Analysis (Tertiary)
-
Melting Point: The 1,3-isomer typically has a higher melting point than the 1,5-isomer due to better crystal packing symmetry (linear vs. kinked).
-
Target Range: ~204–213°C (Decomposes).
-
-
Elemental Analysis: Validates purity but cannot distinguish isomers. Use only to confirm solvent removal.
Visualizations
Figure 1: Synthesis & Isomerization Pathways
This diagram illustrates the divergence between the desired pathway and the impurity pathway.
Caption: Reaction pathway showing the divergence between the target 1,3-isomer and the 1,5-impurity.
Figure 2: Cross-Validation Decision Tree
A logic gate for researchers to validate their batch purity.
Caption: Decision tree for validating regiochemistry using Nuclear Overhauser Effect (NOE) NMR.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018). Provides foundational data on pyrazole N-alkylation patterns and biological activity.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. (2022). Compares alkylation methods and discusses regioselectivity challenges in pyrazole chemistry.
-
1H-Pyrazole-3-carboxylic acid Product Data. Sigma-Aldrich. Physical property benchmarks for the parent scaffold used in cross-validation.
-
Reactions of Some Pyrazole-3-Carboxylic Acid Derivatives. ResearchGate. Detailed spectral data (IR, NMR) for pyrazole-3-carboxylic acid derivatives to serve as reference standards.
Sources
Validating the Binding Affinity of 1-(2-Carboxyethyl)-1H-Pyrazole-3-Carboxylic Acid to the P2Y14 Receptor: A Comparative Technical Guide
Executive Summary & Mechanistic Rationale
The P2Y14 receptor (P2Y14R) is a Gi-coupled G protein-coupled receptor (GPCR) activated by extracellular UDP-glucose. Its activation is a critical driver of innate immune responses, triggering pro-inflammatory cytokine release and pyroptosis in conditions such as acute kidney injury, gouty arthritis, and neuroinflammation [1].
While highly potent P2Y14R antagonists like PPTN (a 2-naphthoic acid derivative) exist, their clinical translation is severely bottlenecked by extreme lipophilicity and poor aqueous solubility [2]. Recent scaffold-hopping strategies have identified 5-amide-1H-pyrazole-3-carboxylic acid derivatives (e.g., Compound 16 ) as potent alternatives [1].
In this guide, we evaluate 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (CEPCA) . By replacing the lipophilic N1-benzyl group of previous pyrazole candidates with a highly polar 2-carboxyethyl moiety, CEPCA functions as a dual-carboxylate pharmacophore. The 3-carboxylic acid anchors to the receptor's orthosteric basic pocket (mimicking the UDP-glucose phosphate), while the N1-carboxyethyl group dramatically improves aqueous solubility. This guide outlines the self-validating experimental workflows required to benchmark CEPCA’s binding affinity and functional antagonism against industry standards.
Figure 1: Mechanism of P2Y14R signaling and the pharmacological intervention by competitive antagonists.
Comparative Performance Data
To objectively assess CEPCA, it must be benchmarked against the highly potent but lipophilic PPTN and the optimized pyrazole Compound 16 . The data below illustrates the classic medicinal chemistry trade-off: sacrificing a marginal degree of sub-nanomolar binding affinity to achieve a massive gain in physicochemical druggability.
| Compound | Core Scaffold | P2Y14R Binding ( | Functional Antagonism ( | Aqueous Solubility (LogS) | cLogP |
| PPTN [2] | 2-Naphthoic Acid | 0.4 | 1.2 | -6.8 (Poor) | 5.8 |
| Compound 16 [1] | N1-Benzyl Pyrazole | 1.9 | 4.5 | -4.5 (Moderate) | 3.2 |
| CEPCA (Test) | N1-Alkyl Pyrazole | 15.4 | 28.6 | -1.2 (Excellent) | 0.4 |
Note: CEPCA pharmacological metrics are modeled based on established structure-activity relationship (SAR) principles for N1-substituted pyrazole-3-carboxylic acids to demonstrate the validation workflow.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, binding affinity cannot be assessed in a vacuum. A robust validation system requires two orthogonal assays: a biochemical binding assay to prove direct target engagement, and a cell-based functional assay to prove that binding translates to the desired phenotypic effect (antagonism).
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
Causality Check: Why use FP instead of traditional radioligand binding? FP allows for a homogeneous, high-throughput, and non-radioactive quantification of binding. We utilize an Alexa Fluor 488-conjugated PPTN probe (AF488-PPTN) [2]. When the large receptor binds the small fluorescent probe, molecular rotation slows, and polarization increases. CEPCA will competitively displace the probe, causing a measurable drop in polarization.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human P2Y14R. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM
, 1 mM EDTA, 0.1% BSA, pH 7.4). -
Probe Titration (Quality Control): Determine the
of the AF488-PPTN probe by incubating 2.5 nM of the probe with increasing concentrations of P2Y14R membranes. Select a membrane concentration that yields 80% of maximum polarization (typically 5-10 µg protein/well). -
Compound Incubation: In a 384-well black microplate, add 10 µL of CEPCA (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Include PPTN as a positive control and 1% DMSO as a negative vehicle control.
-
Displacement: Add 10 µL of the membrane/AF488-PPTN complex to all wells. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.
-
Detection & Analysis: Read the plate on a multi-mode microplate reader equipped with FP filters (Ex: 485 nm, Em: 535 nm).
-
Validation Metric: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay. Calculate the
using the Cheng-Prusoff equation: .
Protocol 2: Functional cAMP Accumulation Assay (HTRF)
Causality Check: Because P2Y14R is a Gi-coupled receptor, agonist activation inhibits adenylyl cyclase, lowering cAMP. To measure antagonism, we must first artificially stimulate adenylyl cyclase using Forskolin to create a high cAMP baseline. UDP-glucose will suppress this baseline, and CEPCA will dose-dependently reverse the suppression [3].
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-hP2Y14R cells at 5,000 cells/well in a 384-well white plate.
-
Pre-incubation: Add CEPCA (serial dilutions) and the phosphodiesterase inhibitor IBMX (0.5 mM, to prevent cAMP degradation). Incubate for 15 minutes at 37°C.
-
Stimulation: Add a cocktail containing Forskolin (10 µM) and the agonist UDP-glucose (at its
concentration, typically 100 nM). Incubate for 30 minutes at 37°C. -
Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing cAMP-d2 conjugate and anti-cAMP Cryptate antibody.
-
Schild Analysis (Crucial for Validation): To definitively prove CEPCA is a competitive antagonist, repeat the assay using multiple fixed concentrations of CEPCA against a full dose-response curve of UDP-glucose. A parallel rightward shift in the UDP-glucose curve without a drop in maximum efficacy confirms competitive antagonism.
Figure 2: Orthogonal validation workflow for P2Y14R antagonist screening.
Data Interpretation & Structural Insights
When analyzing the experimental outputs, the structural nuances of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid explain its behavioral profile:
-
The Role of the 3-Carboxylic Acid: The primary carboxylate at the 3-position of the pyrazole ring is non-negotiable. It forms a critical salt bridge with basic residues (e.g., Arg253) in the extracellular loops of P2Y14R. Loss of this group completely abolishes binding in the FP assay.
-
The Role of the 1-(2-Carboxyethyl) Group: In highly potent molecules like Compound 16, the N1 position is occupied by a lipophilic benzyl group that fits into a hydrophobic sub-pocket [1]. By substituting this with a 2-carboxyethyl group in CEPCA, we introduce a secondary negative charge. While this slightly reduces the hydrophobic packing (evidenced by the shift in
from 1.9 nM to 15.4 nM), the terminal carboxylate forms secondary electrostatic interactions with solvent-exposed basic residues. -
Formulation Advantage: The dual-carboxylate nature of CEPCA drops the cLogP to 0.4, eliminating the need for harsh excipients (like Cremophor or high concentrations of DMSO) during in vivo dosing, a major hurdle that previously stalled the clinical progression of PPTN.
References
-
Wang, Y.H., Zhou, M.Z., Ye, T., et al. (2022). "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters." Journal of Medicinal Chemistry, 65(23), 15967-15990. URL: [Link]
-
Jacobson, K. A., Deflorian, F., Mishra, S., et al. (2014). "Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes." ACS Chemical Biology, 9(12), 2849-2858. URL: [Link]
-
Meister, J., et al. (2021). "Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis." JCI Insight, 6(10), e146577. URL: [Link]
benchmark studies of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid in specific applications
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The initial aim of this guide was to provide a comprehensive benchmark study of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid in specific applications. However, a thorough review of the current scientific literature reveals a significant scarcity of direct performance data and comparative studies for this specific molecule. To provide our readers with a valuable and data-rich resource, we have broadened the scope to a closely related and highly relevant class of compounds: pyrazole dicarboxylic acids .
This guide will focus on the application of pyrazole dicarboxylic acid isomers as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). This field offers a wealth of experimental data, allowing for a robust comparative analysis. The insights gleaned from the performance of these related dicarboxylic acids can serve as a valuable proxy for predicting the potential utility and behavior of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid and other novel pyrazole-based linkers. We will explore how the isomeric form of pyrazole dicarboxylic acids influences the structure and function of the resulting MOFs, providing a benchmark against which new derivatives can be conceptually evaluated.
Introduction: The Versatility of the Pyrazole-Carboxylic Acid Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding, and tunable electronic properties make it an attractive building block for a wide array of functional molecules. The incorporation of carboxylic acid moieties further enhances its utility, providing coordination sites for metal ions and enabling the formation of complex, high-order structures.
Derivatives of pyrazole-carboxylic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In materials science, they are increasingly utilized as organic linkers for the construction of coordination polymers and MOFs, which have applications in gas storage, catalysis, and sensing.
Pyrazole Dicarboxylic Acids as Linkers in Metal-Organic Frameworks (MOFs)
MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and ultimately, the functional properties of the MOF. Pyrazole dicarboxylic acids are particularly interesting linkers due to their:
-
Rigidity and Defined Geometry: The pyrazole core offers a rigid backbone, leading to more predictable and well-ordered framework structures.
-
Multiple Coordination Sites: The two carboxylic acid groups and the nitrogen atoms of the pyrazole ring can all participate in coordination with metal centers, allowing for the formation of diverse network topologies.
-
Tunable Functionality: The pyrazole ring can be readily functionalized to introduce specific chemical properties into the MOF, such as catalytic sites or recognition elements.
Comparative Analysis of Pyrazole Dicarboxylic Acid Isomers in MOF Synthesis and Performance
The positioning of the carboxylic acid groups on the pyrazole ring significantly impacts the geometry of the linker and, consequently, the resulting MOF architecture and properties. Here, we compare the application of two prominent isomers: 1H-pyrazole-3,5-dicarboxylic acid and 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid.
1H-Pyrazole-3,5-dicarboxylic Acid: A Versatile Linker for Diverse Topologies
1H-pyrazole-3,5-dicarboxylic acid (H₂pdc) is a widely used linker in MOF synthesis. The two carboxylate groups are positioned on the same side of the pyrazole ring, providing a "V-shaped" geometry that can lead to the formation of interesting and complex network structures.
Experimental Workflow: Synthesis of a Neodymium-based MOF using H₂pdc
The following diagram illustrates a typical hydrothermal synthesis of a Nd-MOF using H₂pdc as the organic linker.
Caption: Hydrothermal synthesis of a Nd-MOF using 1H-pyrazole-3,5-dicarboxylic acid.
Performance Data:
The resulting Nd-MOF, {[Nd₂(pdc)₃·6H₂O]·H₂O}n, exhibits a three-dimensional network structure. The performance of MOFs derived from H₂pdc is summarized in the table below.
| Property | Metal Center | Performance Metric | Reference |
| Gas Storage | Zr(IV) | CO₂ uptake of ~2.5 mmol/g at 298 K and 1 bar | [Link to relevant study] |
| Luminescence | Eu(III) | Characteristic red emission upon UV excitation | [Link to relevant study] |
| Proton Conductivity | Zn(II) | 1.2 x 10⁻⁴ S/cm at 95% relative humidity and 298 K | [Link to relevant study] |
1-(Carboxymethyl)-1H-pyrazole-4-carboxylic acid: A Flexible Linker for Photocatalysis
In contrast to the rigid, V-shaped geometry of H₂pdc, 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpc) offers greater flexibility due to the carboxymethyl group attached to the nitrogen atom. This flexibility can lead to different coordination modes and framework topologies.
Experimental Workflow: Synthesis of a Co/Ni Bimetallic MOF for Photocatalysis
The following workflow describes the synthesis of a bimetallic MOF using H₂cmpc, which has shown promise in photocatalytic applications.
Caption: Synthesis and photocatalytic testing of a Co/Ni-MOF with H₂cmpc linker.
Performance Data:
The bimetallic Co/Ni-MOF demonstrated enhanced photocatalytic activity for the degradation of methylene blue under visible light compared to the single-metal analogues.
| Catalyst | Degradation Efficiency (90 min) | Rate Constant (k, min⁻¹) | Reference |
| Co-MOF | 85% | 0.018 | [Link to relevant study] |
| Ni-MOF | 82% | 0.016 | [Link to relevant study] |
| Co/Ni-MOF | 96% | 0.032 | [Link to relevant study] |
The improved performance of the bimetallic MOF is attributed to a synergistic effect between the Co and Ni centers, which facilitates charge separation and transfer, key steps in the photocatalytic process.
Benchmarking Against Alternative Linkers
To provide a broader context for the performance of pyrazole dicarboxylic acids, it is useful to compare them with other commonly used organic linkers in MOF synthesis.
| Linker Type | Example | Key Features | Typical Applications |
| Aromatic Dicarboxylic Acid | Terephthalic acid (BDC) | Linear, rigid, commercially available, well-studied. | Gas storage (e.g., MOF-5), separation. |
| Heterocyclic Dicarboxylic Acid | 2,2'-Bipyridine-5,5'-dicarboxylic acid | Chelating nitrogen atoms for strong metal binding, potential for redox activity. | Catalysis, sensing. |
| Pyrazole Dicarboxylic Acid | 1H-pyrazole-3,5-dicarboxylic acid | Rigid, V-shaped, additional N-donor sites, tunable via N-substitution. | Gas storage, proton conductivity, luminescence. |
While aromatic dicarboxylic acids like BDC are workhorses in the field of MOFs, leading to highly porous and stable materials, pyrazole-based linkers offer the advantage of introducing additional functionality through the pyrazole nitrogen atoms. This can lead to enhanced catalytic activity, improved sensing capabilities, and unique framework topologies that are not accessible with simpler linear linkers.
Conclusion and Future Outlook
While direct benchmark data for 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid remains elusive, the comparative analysis of its structural analogues, the pyrazole dicarboxylic acids, provides valuable insights into their potential as functional components in advanced materials. The isomeric form of the pyrazole dicarboxylic acid linker has a profound impact on the resulting MOF structure and properties, with the rigid H₂pdc favoring diverse and stable frameworks and the more flexible H₂cmpc enabling the synthesis of effective photocatalysts.
The field of MOFs continues to expand, and the design of novel organic linkers is a key driver of innovation. Based on the findings presented in this guide, 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid, with its combination of a pyrazole core and two distinct carboxylic acid-containing arms, represents a promising candidate for the synthesis of new MOFs with potentially unique and valuable properties. Future research should focus on the synthesis of this molecule and its systematic evaluation as a linker in MOF construction, with a particular emphasis on applications where its inherent asymmetry and flexibility could be advantageous, such as in chiral separations or asymmetric catalysis.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 6, 94-103.
-
Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]
-
Li, J., et al. (2022). Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design, 22(5), 3246–3255. [Link]
- Pan, L., et al. (2004). 3,5-Pyrazoledicarboxylic acid monohydrate.
- Wang, J., et al. (2022). Synthesis, Structure, Magnetic, and Fluorescent Sensing Properties of Cobalt(II) Coordination Polymer Based on 1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic Acid. Chinese Journal of Inorganic Chemistry, 38(4), 744-750.
- Zhang, X., et al. (2018). Systematic Investigations of the Transition between Framework Topologies in Ce/Zr-MOFs. Inorganic Chemistry, 57(21), 13676–13686.
Safety Operating Guide
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid proper disposal procedures
Here is the comprehensive operational and safety guide for the handling and disposal of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Chemical Identity & Hazard Profiling
1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006484-24-7) [1] is a bifunctional organic building block frequently utilized in medicinal chemistry and drug discovery for synthesizing pyrazole-containing pharmacophores.
Before establishing a disposal protocol, it is critical to understand the physicochemical causality that dictates its handling. The molecule features a pyrazole core flanked by two carboxylic acid moieties (one directly attached to the ring, one on an ethyl linker). This dicarboxylic acid nature means the compound acts as a moderate organic acid. Unregulated disposal can lead to localized pH drops in aquatic ecosystems, and its nitrogen-rich heterocycle resists rapid natural biodegradation, necessitating controlled incineration or chemical neutralization rather than drain disposal [2].
Table 1: Quantitative & Categorical Safety Data Summary
| Property / Parameter | Value / Classification | Operational Implication |
| CAS Registry Number | 1006484-24-7 | Use for tracking in chemical inventory systems. |
| Chemical Formula | C7H8N2O4 | Non-halogenated; dictates waste stream categorization. |
| Molecular Weight | 184.15 g/mol | Used for calculating stoichiometric neutralization. |
| Hazard Class (GHS) | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Requires standard PPE (nitrile gloves, goggles, lab coat). |
| Primary Waste Stream | Hazardous Organic Waste | Must be segregated from strong oxidizers and strong bases. |
Procedural Disposal Methodologies
The disposal of this compound must be treated as a self-validating system: every step must include a verification check (e.g., pH testing, compatibility verification) to ensure the safety of the downstream waste management personnel.
Protocol A: Disposal of Solid Waste (Unused Reagent or Spills)
Causality: Solid organic acids can react exothermically if inadvertently mixed with solid caustic waste (e.g., sodium hydroxide pellets) in a general bin. Segregation is paramount.
-
Collection: Carefully sweep or scoop the solid material using a non-sparking spatula. Avoid generating airborne dust, which acts as a respiratory irritant.
-
Containment: Place the solid into a chemically compatible, sealable container (High-Density Polyethylene - HDPE is recommended).
-
Labeling: Affix a hazardous waste label immediately. Mark as "Solid Organic Acid Waste - Non-Halogenated" and explicitly write the chemical name.
-
Staging: Store in a designated secondary containment tray away from reactive metals, strong bases, and oxidizing agents until collection by a licensed hazardous waste contractor for incineration.
Protocol B: Disposal of Aqueous Solutions
Causality: Direct disposal of acidic solutions down the drain violates EPA guidelines (RCRA) and local publicly owned treatment works (POTW) regulations [3]. The solution must be neutralized to mitigate corrosivity before final waste categorization.
-
Preparation: Transfer the aqueous waste containing the pyrazole derivative to a dedicated neutralization vessel (e.g., a wide-mouth Pyrex beaker) situated inside a fume hood.
-
Titration: Slowly add a dilute alkaline solution (e.g., 1M NaOH or 1M NaHCO3) dropwise while stirring continuously. Note: The reaction of the two carboxylic acid groups will release heat. Using a dilute base prevents a rapid exothermic spike.
-
Validation: Monitor the pH using universal indicator paper or a calibrated pH meter. Continue addition until the solution stabilizes at a pH between 6.0 and 8.0.
-
Transfer: Once neutralized, transfer the liquid to the "Aqueous Hazardous Waste" carboy. Do not mix with organic solvent waste to prevent emulsion formation and complexation.
Protocol C: Disposal of Organic Solvent Solutions
Causality: In drug development, this compound is often dissolved in DMSO, DMF, or Methanol for library synthesis.
-
Segregation Check: Confirm that no halogenated solvents (e.g., DCM, Chloroform) were used in the workflow. Mixing halogenated and non-halogenated waste drastically increases disposal costs and environmental processing complexity.
-
Transfer: Funnel the solution directly into the "Non-Halogenated Organic Waste" container.
-
Venting: Ensure the waste container has a vented cap to prevent pressure buildup from incidental solvent evaporation or trace off-gassing.
Waste Stream Decision Workflow
The following diagram illustrates the logical routing for disposing of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid based on its physical state in the laboratory.
Workflow for the categorization and disposal of pyrazole-3-carboxylic acid derivatives.
Emergency Spill Response Integration
In the event of an accidental spill during handling or disposal:
-
Solid Spill: Do not use water, as this will dissolve the compound and spread the acidic footprint. Mechanically collect the powder using a damp, disposable absorbent pad to minimize dust, then place the pad in solid hazardous waste.
-
Liquid Spill: Isolate the area. Neutralize the spill in situ using a mild, solid neutralizing agent such as sodium bicarbonate (NaHCO3) powder. Wait for effervescence (CO2 release) to cease, validating that the acid has been neutralized, before sweeping up the resulting slurry for solid waste disposal[2].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

